N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCAZIWUCXRTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351613 | |
| Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549-50-4 | |
| Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] The methodologies outlined are based on established synthetic strategies for analogous 2,4-diamino-1,3,5-triazine derivatives.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal routes, each with distinct advantages and considerations.
Route 1: Sequential Nucleophilic Substitution of Cyanuric Chloride
This is a widely employed method for the preparation of substituted triazines, leveraging the differential reactivity of the chlorine atoms on the cyanuric chloride starting material at varying temperatures.[3][4][5] The synthesis involves a two-step nucleophilic substitution, first with ammonia and then with 4-fluoroaniline (or the reverse).
Route 2: Biguanide-Based Synthesis
This approach involves the cyclization of a substituted biguanide with a suitable reagent to form the triazine ring.[6][7][8][9] This method is particularly useful when the desired biguanide precursor is readily available.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via Sequential Substitution of Cyanuric Chloride
This protocol is adapted from general methods for the synthesis of disubstituted 2,4-diamino-1,3,5-triazines.[3][4]
Step 1a: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine
-
A suspension of cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran is cooled to 0-5°C in an ice bath.
-
A stoichiometric amount of aqueous ammonia (1 equivalent) is added dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
The reaction mixture is stirred for a further 1-2 hours at 0-5°C.
-
The resulting white precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by filtration, washed with cold water, and dried under vacuum.
Step 1b: Synthesis of this compound
-
The 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) is suspended in a suitable solvent, such as dioxane or N,N-dimethylformamide (DMF).
-
4-fluoroaniline (1 equivalent) and an acid scavenger, such as sodium carbonate or triethylamine (2 equivalents), are added to the suspension.
-
The reaction mixture is heated to a temperature between 50-100°C and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate of this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Cyanuric Chloride | 184.41 | 1 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 1 |
| 4-Fluoroaniline | 111.12 | 1 |
| Sodium Carbonate | 105.99 | 2 |
Table 1: Reactants and Reagents for Protocol 1
Protocol 2: Synthesis from 4-Fluorophenyl Biguanide
This protocol is based on the general synthesis of 2,4-diamino-1,3,5-triazines from biguanide precursors.[6][7]
Step 2a: Synthesis of 4-Fluorophenyl Biguanide Hydrochloride
-
Dicyandiamide (1 equivalent) and 4-fluoroaniline hydrochloride (1 equivalent) are heated together in a suitable solvent, such as water or a lower alcohol, under reflux for several hours.
-
The reaction mixture is then cooled, and the precipitated 4-fluorophenyl biguanide hydrochloride is collected by filtration.
Step 2b: Synthesis of this compound
-
To a solution of 4-fluorophenyl biguanide hydrochloride (1 equivalent) in anhydrous methanol, cooled to 0°C, is added a solution of sodium methoxide in methanol (10-15 equivalents).
-
A suitable cyclizing agent, such as an appropriate ester (e.g., ethyl formate, 1.3-1.5 equivalents), is then added to the cooled mixture.
-
The reaction is stirred at room temperature or gently heated until completion.
-
The reaction mixture is then neutralized, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the solid product is collected by filtration and purified by recrystallization.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Dicyandiamide | 84.08 | 1 |
| 4-Fluoroaniline Hydrochloride | 147.58 | 1 |
| Sodium Methoxide | 54.02 | 10-15 |
| Ethyl Formate | 74.08 | 1.3-1.5 |
Table 2: Reactants and Reagents for Protocol 2
Visualizing the Synthesis
The following diagrams illustrate the logical flow of the described synthetic pathways.
Figure 1: Overview of the two primary synthetic routes to this compound.
Experimental Workflow
The general laboratory workflow for the synthesis and purification of the target compound is depicted below.
Figure 2: A generalized experimental workflow for the synthesis and purification of the target compound.
This guide provides a comprehensive overview for the synthesis of this compound, intended to aid researchers in the efficient and effective production of this valuable chemical entity. The specific reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.
References
- 1. CAS 1549-50-4: N-(4-FLUORO-PHENYL)-[1,3,5]TRIAZINE-2,4-DIA… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calciu… [ouci.dntb.gov.ua]
- 9. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
An In-depth Technical Guide on the Core Mechanism of Action: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a Putative EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[8] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[9][10] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[11][12][13] These pathways are crucial for regulating fundamental cellular processes like proliferation, survival, differentiation, and migration.[13][14]
Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers.[11][13] This makes EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[9][15] Given the structural similarities of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine to known kinase inhibitors, it is hypothesized to function as an EGFR TKI.[4][7]
Putative Mechanism of Action
This compound is proposed to act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. By occupying this pocket, the compound would prevent the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[9] This blockade of EGFR-mediated signaling would ultimately lead to the inhibition of cancer cell proliferation and the induction of apoptosis.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition by this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. WO2004046120A2 - Diaminotriazoles useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Biological Activity of Fluorinated Diaminotriazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with two amino groups, the resulting diaminotriazine core serves as a versatile platform for developing therapeutic agents. The strategic incorporation of fluorine atoms into these molecules is a well-established strategy in drug design. Due to its unique properties—high electronegativity, small atomic radius similar to hydrogen, and the ability to form strong bonds—fluorine can significantly modulate a molecule's physicochemical and pharmacological profile.[1] These modifications can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[2][3]
This technical guide provides an in-depth exploration of the biological activities of fluorinated diaminotriazine derivatives, with a primary focus on their anticancer and antimicrobial properties. It details the underlying mechanisms of action, presents quantitative activity data, and provides comprehensive experimental protocols for their evaluation.
Biological Activities of Fluorinated Diaminotriazine Derivatives
The introduction of fluorine and various substituents to the diaminotriazine ring has yielded compounds with significant therapeutic potential, primarily as enzyme inhibitors.
Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition
A primary mechanism underlying the anticancer effects of many diaminotriazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cellular replication.[4] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to the arrest of cell growth and proliferation, particularly in rapidly dividing cancer cells.[4][5]
Fluorinated diaminotriazines often act as "non-classical" antifolates, selectively targeting the DHFR enzyme.[5] The fluorine atoms can enhance binding to the enzyme's active site through favorable electrostatic and hydrophobic interactions.[2] Several studies have demonstrated the potent antiproliferative activity of these derivatives against a range of human cancer cell lines.[6][7][8]
Table 1: Anticancer Activity of Selected Fluorinated Triazine and Diaminotriazine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 µM | [7] |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 µM | [7] |
| 4-aminobenzonitile-s-triazine derivatives | MDA-MB-231 & MCF-7 (Breast) | < 1 µM | [8] |
| p-fluorocinnamide derivative (6) | HepG2 (Liver) | 4.23 µM | [9] |
| Fluorinated 1,2,3-triazole hybrid (37) | MGC-803, MCF-7, PC-3, EC-109 | 1.62–20.84 µM | [6] |
| Fluorinated 1,2,3-triazole hybrid (38) | MGC-803, MCF-7, PC-3, EC-109 | 0.76–13.55 µM | [6] |
Antimicrobial Activity
In addition to their anticancer properties, fluorinated diaminotriazine derivatives have shown significant promise as antimicrobial agents.[10][11] The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics and antifungals.[10] Triazine-based compounds have been successfully developed to combat a wide array of bacteria and fungi.[12]
Their mechanism of action in microbes is often analogous to their anticancer effects—the inhibition of essential enzymes like DHFR, which is also present and vital in microorganisms.[13] The selective inhibition of microbial DHFR over human DHFR is a key goal in the design of these agents.[5]
Table 2: Antimicrobial Activity of Selected Fluorinated s-Triazine Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Fluorinated s-Triazinyl Piperazines | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris | Noteworthy activity reported | [10][11] |
| Fluorinated s-Triazinyl Piperazines | Aspergillus niger, Aspergillus fumigatus, Aspergillus clavatus, Candida albicans | Noteworthy activity reported | [10][11] |
| Aminoguanidine/dihydrotriazine (23a) | 8 bacterial strains | 1 µg/mL | [13] |
| Aminoguanidine/dihydrotriazine (23a) | C. albicans | 1 µg/mL | [13] |
| 2,4,6-trisubstituted[2][14][15] triazines | Various bacteria and fungi | 6.25-25 µg/mL | [12] |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Inhibition of the DHFR pathway by fluorinated diaminotriazine derivatives.
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the biological activity of novel compounds.
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][16][17] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Fluorinated diaminotriazine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the same concentration as in the compound wells) and untreated controls (medium only).[16]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[11]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom plates
-
Fluorinated diaminotriazine derivatives dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plates containing the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[12]
Protocol 3: DHFR Enzyme Inhibition Assay
This is a spectrophotometric assay that measures the activity of DHFR by monitoring the decrease in absorbance as the cofactor NADPH is oxidized to NADP+.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of the fluorinated diaminotriazine inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The rate of decrease corresponds to the rate of NADPH consumption and thus DHFR activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[4]
Conclusion
Fluorinated diaminotriazine derivatives represent a highly promising class of compounds with potent biological activities. Their efficacy as anticancer and antimicrobial agents is often linked to their ability to inhibit crucial metabolic enzymes, most notably dihydrofolate reductase. The incorporation of fluorine is key to enhancing their pharmacological properties, leading to improved potency and drug-like characteristics. The experimental protocols detailed in this guide provide a standardized framework for the continued investigation and development of these compounds as potential therapeutic agents. Future research should focus on optimizing selectivity for microbial or cancer-specific targets to minimize off-target effects and further elucidating their complex mechanisms of action to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Elucidation of the Chemical Structure of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used for the structural elucidation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. While direct experimental data for this specific compound is not extensively available in public literature, this document compiles representative data from closely related analogues and outlines detailed experimental protocols for its synthesis and characterization. This guide serves as a valuable resource for researchers engaged in the study of substituted triazine derivatives, offering insights into the analytical techniques pivotal for confirming their chemical structures. The methodologies covered include synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Introduction
This compound belongs to the class of s-triazine compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as anticancer agents.[1][2][3] The precise determination of the chemical structure of such compounds is a critical step in the drug discovery process, ensuring the reproducibility of biological assays and facilitating the understanding of structure-activity relationships. This guide details the necessary steps for the unambiguous structural confirmation of this compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, often involving the reaction of cyanoguanidine with an appropriate aromatic precursor under microwave-assisted conditions.[4][5]
Experimental Protocol: Synthesis
-
Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine (1.0 eq), 4-fluoroaniline (1.0 eq), and an aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Acid Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 30 minutes).
-
Rearrangement and Aromatization: After cooling, treat the intermediate product with a base (e.g., sodium hydroxide) to induce a Dimroth rearrangement and subsequent dehydrogenative aromatization.
-
Purification: The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential.
Note: The following data is representative of similar 2,4-diamino-1,3,5-triazine structures and may not correspond exactly to this compound.
| Technique | Expected Chemical Shifts (δ, ppm) | Description |
| ¹H NMR | 7.0 - 8.0 | Multiplets corresponding to the protons on the 4-fluorophenyl ring. |
| 5.0 - 7.0 | Broad singlets corresponding to the amine (-NH₂) protons. The chemical shift can vary depending on the solvent and concentration. | |
| ¹³C NMR | 160 - 170 | Signals for the carbon atoms of the triazine ring. |
| 115 - 165 (with C-F coupling) | Signals for the carbon atoms of the 4-fluorophenyl ring. The carbon attached to the fluorine will show a large coupling constant. |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
| Technique | Parameter | Expected Value |
| Electrospray Ionization (ESI-MS) | Molecular Ion [M+H]⁺ | m/z ≈ 206.08 |
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated exact mass of the protonated molecule.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Visualizations
Workflow for Structure Elucidation
References
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound belonging to the triazine class of molecules. Triazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1549-50-4 | [1] |
| Molecular Formula | C₉H₈FN₅ | [1] |
| Molecular Weight | 205.19 g/mol | [1] |
| IUPAC Name | This compound |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and convenient method for the synthesis of analogous 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been described. This one-pot, microwave-assisted method is a common approach for generating libraries of such compounds.[2]
General Experimental Protocol for Analogous Compounds
A three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine is carried out in the presence of hydrochloric acid under focused microwave irradiation.[2] The intermediate product is then treated with a base to induce a Dimroth rearrangement. Under the reaction conditions, this is followed by spontaneous dehydrogenation and aromatization to yield the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[2]
For the synthesis of this compound, a logical synthetic route would involve the reaction of a suitable biguanide derivative with a corresponding ester in the presence of a base like sodium methanolate.[3]
Logical Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for 2,4-diamino-1,3,5-triazine derivatives based on common synthetic strategies.[3][4]
Biological Activity and Mechanism of Action
Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities.[5][6] While specific studies on the biological activity of this compound are not extensively documented in the public literature, the core structure is a key pharmacophore in many biologically active compounds.
Anticancer Potential
Numerous studies have highlighted the anticancer potential of 1,3,5-triazine derivatives.[7][8] For instance, certain triazine-benzimidazole analogs, including those with a 4-fluorophenyl substitution, have demonstrated high inhibitory potency against various human cancer cell lines.[5]
A significant body of research points to the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade as a key mechanism of action for the anticancer effects of some s-triazine derivatives.[9][10][11] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10]
EGFR/PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition by certain triazine derivatives.
Quantitative Data
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 4.53 ± 0.30 |
| HCT-116 | Colon Cancer | 0.50 ± 0.080 |
| HepG2 | Liver Cancer | 3.01 ± 0.49 |
Furthermore, this analog demonstrated potent EGFR inhibitory activity with an IC₅₀ value of 61 nM.[11] It also showed significant inhibition of the PI3K/AKT/mTOR pathway.[9][10]
Conclusion
This compound is a compound with a chemical scaffold that is prevalent in molecules with significant biological activity. While detailed experimental data for this specific molecule is limited in publicly accessible literature, the broader class of 1,3,5-triazine derivatives shows considerable promise, particularly in the area of oncology. The likely mechanism of action for anticancer activity involves the modulation of key signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)- s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Diaminotriazine Core: A Historical and Technical Guide to its Discovery and Development
Introduction
The 1,3,5-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is the foundation for a diverse range of chemical compounds. Among its derivatives, diaminotriazines have emerged as a particularly significant class, with applications spanning from industrial polymers to life-saving pharmaceuticals and essential agricultural products. This technical guide provides a comprehensive overview of the discovery and history of diaminotriazine compounds, detailing key milestones, the evolution of synthetic methodologies, and the elucidation of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the rich history and chemical versatility of these compounds.
The Dawn of Triazine Chemistry: The Discovery of Melamine
The history of diaminotriazine compounds begins with the synthesis of its simplest and most fundamental member: 2,4,6-triamino-1,3,5-triazine, commonly known as melamine.
In 1834, the German chemist Justus von Liebig, a pivotal figure in the establishment of organic chemistry, was the first to synthesize melamine.[1][2] His initial synthesis involved the conversion of calcium cyanamide to dicyandiamide, which was then heated to produce melamine.[1] For many years following its discovery, melamine remained a laboratory curiosity with no immediate practical applications.[2]
The industrial significance of melamine was not realized until the late 1930s, when melamine-formaldehyde resins were developed.[3] These durable thermosetting plastics found widespread use in high-pressure laminates, dinnerware, and coatings, marking the beginning of the commercial importance of diaminotriazine compounds.[1][2] Industrial production of these resins began in 1938.[4]
The Evolution of Synthetic Methodologies
The synthesis of the diaminotriazine core and its derivatives has evolved significantly since von Liebig's initial discovery. Modern synthetic strategies offer access to a wide array of substituted diaminotriazines, enabling the fine-tuning of their chemical and biological properties.
Synthesis from Cyanuric Chloride
A cornerstone of modern triazine chemistry is the use of 2,4,6-trichloro-1,3,5-triazine, or cyanuric chloride, as a starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for their sequential substitution with various nucleophiles. This stepwise substitution is typically controlled by temperature. The first chlorine atom can be displaced at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This method is highly versatile for creating unsymmetrically substituted diaminotriazines.
The Pinner Triazine Synthesis
First reported by Adolf Pinner in 1890, the Pinner synthesis is a classic method for preparing 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene.[5] While the original method yields a hydroxyl group at the 2-position, variations of this condensation reaction have been developed to introduce amino groups, thus providing a route to certain diaminotriazine derivatives.
Synthesis from Dicyandiamide and Guanidine Derivatives
Dicyandiamide, a key intermediate in the early synthesis of melamine, remains a valuable precursor for substituted diaminotriazines. The reaction of dicyandiamide with nitriles under various conditions can yield a range of 6-substituted-2,4-diaminotriazines.[6] Similarly, guanidine and its derivatives can be condensed with various reagents to form the diaminotriazine ring.[7]
Diaminotriazines in Agriculture: The Triazine Herbicides
A major breakthrough in the application of diaminotriazine compounds occurred in the mid-20th century with the discovery of their potent herbicidal activity.
In 1952, scientists at J.R. Geigy Ltd. in Switzerland discovered the herbicidal properties of triazine derivatives. This led to the development of simazine in 1956, followed by the closely related and highly successful herbicide, atrazine, in 1958.[8] These compounds proved to be highly effective at controlling broadleaf weeds in various crops, particularly corn and sorghum.
Mechanism of Action of Triazine Herbicides
The primary mode of action of triazine herbicides is the inhibition of photosynthesis in susceptible plants.[4][8] Specifically, these compounds bind to the D1 protein of the photosystem II (PSII) complex in the chloroplast thylakoid membrane.[8] This binding blocks the electron transport chain, preventing the flow of electrons from photosystem II to plastoquinone.[5] The disruption of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[8]
Quantitative Data on Herbicidal Activity
The efficacy of triazine herbicides is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the herbicide that causes a 50% reduction in a specific biological response, such as plant growth or photosynthesis.
| Herbicide | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log P |
| Atrazine | C₈H₁₄ClN₅ | 215.68 | 33 | 2.6 |
| Simazine | C₇H₁₂ClN₅ | 201.66 | 5 | 2.18 |
| Prometryn | C₁₀H₁₉N₅S | 241.36 | 33 | 3.34 |
Table 1: Physicochemical properties of common triazine herbicides.[8]
Diaminotriazines in Medicine: The Story of Lamotrigine
The structural versatility of the diaminotriazine core has also led to its successful application in medicinal chemistry. A prime example is the anticonvulsant and mood-stabilizing drug, lamotrigine.
The first synthesis of lamotrigine was disclosed in a patent filed by the Wellcome Foundation in 1980.[9] It was first marketed in Ireland in 1991 for the treatment of epilepsy.[9] Lamotrigine's mechanism of action is believed to involve the inhibition of voltage-sensitive sodium and calcium channels in neurons, which in turn inhibits the release of excitatory neurotransmitters.[9]
Pharmacokinetic Profile of Lamotrigine
| Parameter | Value |
| Bioavailability | 98% |
| Half-life | 29 hours |
| Volume of Distribution | 1.36 L/kg |
| Plasma Cmax | 1.4 to 4.8 hours |
Table 2: Pharmacokinetic data for lamotrigine.[9]
Experimental Protocols
Synthesis of 2-substituted-4,6-dichloro-1,3,5-triazine Derivatives
This protocol describes a general method for the monosubstitution of cyanuric chloride with an amine.
Materials:
-
Cyanuric chloride
-
Amine (e.g., 4-aminobenzonitrile)
-
Sodium carbonate or Potassium carbonate
-
Methylene chloride or Acetone
-
1 N HCl
-
Ice
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in the chosen organic solvent (e.g., acetone).[1]
-
In a separate flask, dissolve the amine (1 equivalent) in the same solvent.[1]
-
Cool both solutions to 0-5 °C in an ice bath.[8]
-
To the cyanuric chloride solution, add the base (e.g., sodium carbonate, 2 equivalents) and stir vigorously.[8]
-
Slowly add the cold amine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.[1]
-
Continue stirring the reaction mixture at 0-5 °C for 3-4 hours.[8]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the precipitate and wash it with the organic solvent.[8]
-
The precipitate can be further purified by dissolving it in a small amount of water, neutralizing with 1 N HCl to re-precipitate the product, followed by filtration and drying.[8]
References
- 1. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. primaryinfo.com [primaryinfo.com]
- 5. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
The Theoretical Backbone of a Privileged Scaffold: An In-depth Technical Guide to the 1,3,5-Triazine Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This technical guide delves into the core theoretical properties of the 1,3,5-triazine ring system, providing a foundational understanding for its application in rational drug design and the development of novel therapeutics.
Core Theoretical Properties of the 1,3,5-Triazine Ring
The defining characteristics of the 1,3,5-triazine ring stem from the electronegativity of the nitrogen atoms, which significantly influences its geometry, aromaticity, and electronic distribution.
Molecular Geometry
The 1,3,5-triazine molecule is planar with D3h symmetry.[1] Extensive studies combining gas-phase electron diffraction, high-resolution FTIR spectroscopy, and ab initio calculations have provided precise measurements of its bond lengths and angles. These structural parameters are fundamental to understanding the ring's steric and electronic properties.
| Parameter | Value | Reference(s) |
| C-N Bond Length (rα°) | 133.68(1) pm | [1] |
| C-H Bond Length (rα°) | 108.9(2) pm | [1] |
| C-N-C Bond Angle (∠) | 113.82(9)° | [1] |
| N-C-N Bond Angle (∠) | 126.1° | [2] |
| H-C-N Bond Angle (∠) | 116.9° | [2] |
Aromaticity and Resonance Energy
The 1,3,5-triazine ring is an aromatic system, a property that contributes to its stability. However, the presence of three highly electronegative nitrogen atoms leads to a significant perturbation of the π-electron system compared to benzene. This results in a lower resonance energy than benzene, making the 1,3,5-triazine ring more susceptible to nucleophilic attack.[3] While a precise, universally agreed-upon value for its resonance energy is a subject of ongoing computational research, the qualitative difference is a key aspect of its reactivity. The electron-poor nature of the triazine ring and the electron-rich character of benzene can lead to specific intermolecular π-π stacking interactions.[4][5]
Electronic Properties
The electronic landscape of the 1,3,5-triazine ring is characterized by a significant polarization of the C-N bonds, with the nitrogen atoms acting as electron sinks. This inherent electron deficiency is a critical determinant of its chemical behavior.[6] Theoretical calculations and experimental data from sources such as the NIST WebBook provide key electronic parameters.
| Property | Value | Reference(s) |
| Ionization Energy | 10.01 ± 0.01 eV | [7] |
| Electron Affinity | 0.44999 eV | [7] |
| Gas Basicity | 819.6 kJ/mol | [7] |
| Dipole Moment | 0 D | [8] |
Reactivity and Synthesis
The electron-deficient nature of the 1,3,5-triazine ring dictates its reactivity, making it highly susceptible to nucleophilic substitution. This property is extensively exploited in the synthesis of a vast library of derivatives.
Nucleophilic Aromatic Substitution
The most versatile and widely used precursor for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring can be sequentially replaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of mono-, di-, and tri-substituted derivatives by carefully controlling the reaction temperature.[9]
Role in Drug Development: Targeting Key Signaling Pathways
The 1,3,5-triazine scaffold is a prominent feature in a multitude of clinically relevant molecules, particularly in oncology. Its ability to serve as a rigid core for the presentation of various functional groups allows for the design of potent and selective inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and EGFR-TK pathways.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K, effectively blocking the downstream signaling cascade.
Inhibition of the EGFR-TK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target. 1,3,5-triazine-based compounds have been designed to act as tyrosine kinase inhibitors (TKIs), competing with ATP for the binding site in the catalytic domain of EGFR and thereby blocking its downstream signaling.
Experimental Protocols
A comprehensive understanding of the 1,3,5-triazine ring system is built upon robust experimental methodologies for its synthesis and characterization.
Synthesis of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
Cyanuric chloride is the primary starting material for the vast majority of 1,3,5-triazine derivatives. Its industrial synthesis is a two-step process.[10]
Step 1: Formation of Cyanogen Chloride Hydrogen cyanide (HCN) is reacted with chlorine (Cl₂) to produce cyanogen chloride (CNCl) and hydrogen chloride (HCl).[10]
HCN + Cl₂ → CNCl + HCl
Step 2: Trimerization of Cyanogen Chloride The cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to form cyanuric chloride.[10]
3 CNCl → (CNCl)₃
A laboratory-scale procedure involves the trimerization of cyanogen chloride in a solvent such as dimethyl ether containing hydrogen chloride as a catalyst. The exothermic reaction is controlled by the vaporization of a hydrogen chloride-dimethyl ether azeotrope.[11]
General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride
This protocol outlines the stepwise replacement of the chlorine atoms on cyanuric chloride. The temperature control is critical for selective substitution.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride, TCT)
-
Nucleophile 1 (e.g., an amine, alcohol, or thiol)
-
Nucleophile 2
-
Nucleophile 3
-
A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium carbonate)
-
An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)
Workflow for Synthesis of Tri-substituted Triazines:
Procedure:
-
First Substitution (Monosubstitution): Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0 °C. Add one equivalent of the first nucleophile and a base. Stir the reaction at 0 °C until completion (typically monitored by TLC).[12]
-
Second Substitution (Disubstitution): To the solution containing the mono-substituted triazine, add one equivalent of the second nucleophile and a base. Allow the reaction to warm to room temperature and stir until completion.[12]
-
Third Substitution (Trisubstitution): To the solution containing the di-substituted triazine, add one equivalent of the third nucleophile and a base. Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete.[12]
-
Workup and Purification: After each step, or at the end of the synthesis, the reaction mixture is typically worked up by washing with water to remove salts. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as recrystallization or column chromatography.
Note: The specific reaction times, solvents, and bases will vary depending on the reactivity of the nucleophiles used.
Conclusion
The 1,3,5-triazine ring system possesses a unique combination of stability, predictable reactivity, and synthetic accessibility that has cemented its status as a privileged scaffold in drug discovery and development. A thorough understanding of its fundamental theoretical properties—from its precise molecular geometry and distinct electronic character to its behavior in key biological pathways—is paramount for the continued design and development of innovative and effective 1,3,5-triazine-based therapeutics. This guide provides a foundational repository of this critical information to aid researchers in their endeavors to harness the full potential of this remarkable heterocyclic core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intermolecular interactions between benzene and 1,3,5-triazine: a new tool for crystal engineering and molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 1,3,5-Triazine [webbook.nist.gov]
- 8. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 9. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 11. US2838512A - Preparation of cyanuric chloride - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Potential Biological Targets of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: An In-depth Technical Guide
Introduction
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a small molecule belonging to the versatile class of 1,3,5-triazine derivatives. While specific biological data for this exact compound (CAS 1549-50-4) is limited in publicly available literature, the 1,3,5-triazine-2,4-diamine scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Compounds sharing this core structure have demonstrated a wide range of biological activities and have been investigated for the treatment of various diseases, including cancer, central nervous system disorders, and infectious diseases.[3][4]
This technical guide consolidates the current understanding of the potential biological targets of this compound by examining the activities of closely related analogs. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.
Potential Biological Targets
Based on studies of analogous compounds, this compound is predicted to interact with several key biological targets, primarily in the areas of oncology and neuroscience.
Protein Kinases
A significant body of research points to 1,3,5-triazine derivatives as potent inhibitors of protein kinases.[5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogs of this compound have shown inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in cancer.[6]
Serotonin Receptors
Derivatives of 1,3,5-triazine have been identified as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT7 receptor.[7] The 5-HT7 receptor is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition. Consequently, ligands that modulate the activity of this receptor are of interest for the treatment of depression, anxiety, and cognitive disorders.
Neuronal Voltage-Gated Sodium Channels
Several 2,4-diamino-1,3,5-triazine derivatives have been shown to act as blockers of neuronal voltage-gated sodium channels.[8][9][10] These ion channels are essential for the initiation and propagation of action potentials in neurons. Blockers of these channels can reduce neuronal excitability and are used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[11]
Quantitative Data for Analog Compounds
The following tables summarize the quantitative biological data for various analogs of this compound. It is important to note that these are not data for the specific compound itself but for structurally related molecules.
Table 1: Anticancer Activity of 1,3,5-Triazine-2,4-diamine Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19) | MALME-3M (Melanoma) | Growth Inhibition | 0.033 | [3] |
| 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 0.001 | [12] |
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine derivative (11) | SW620 (Colorectal Cancer) | Cytotoxicity | 5.85 | [4] |
Table 2: Serotonin Receptor Affinity of 1,3,5-Triazine Analogs
| Compound/Analog | Receptor | Assay Type | Ki (nM) | Reference |
| N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (2) | 5-HT7 | Radioligand Binding | 8 | [7] |
| N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (12) | 5-HT7 | Radioligand Binding | 18 | [7] |
Table 3: Neuronal Voltage-Gated Sodium Channel Blocking Activity of 1,3,5-Triazine Analogs
| Compound/Analog | Channel Type | Assay Type | IC50 (µM) | Reference |
| 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j) | Neuronal Sodium Channels | Binding Assay | 4.0 - 14.7 | [8][10] |
Signaling Pathways
The interaction of 1,3,5-triazine-2,4-diamine derivatives with their biological targets can modulate key cellular signaling pathways.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by a 1,3,5-Triazine Derivative.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and its analogs can be adapted from the literature. Below are generalized methodologies for key assays.
Protein Kinase Inhibition Assay
The inhibitory activity of a compound against a specific protein kinase is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase, substrate (a peptide or protein that is a known substrate for the kinase), ATP, and the test compound (at various concentrations) are combined in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.
Radioligand Binding Assay for Serotonin Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT7) are prepared from cultured cells.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor, e.g., [3H]5-CT for 5-HT7) and the test compound at various concentrations.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand from the receptor is determined. The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, is calculated using the Cheng-Prusoff equation.[7]
Electrophysiology Assay for Neuronal Voltage-Gated Sodium Channels
The effect of a compound on the function of voltage-gated sodium channels is often assessed using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Neuronal cells or cell lines expressing the sodium channel of interest are cultured on coverslips.
-
Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol and Drug Application: The cell membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents. The test compound is applied to the cell via the extracellular solution.
-
Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the compound. The percentage of inhibition of the peak sodium current is measured at different compound concentrations to determine the IC50 value.
Caption: General Workflow for Synthesis and Biological Evaluation of Triazine Derivatives.
Conclusion
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific targets and therapeutic potential. A systematic investigation, including broad kinase profiling, receptor screening, and functional assays, will be crucial to elucidate its mechanism of action and to guide the design of more potent and selective drug candidates.
References
- 1. CAS 1549-50-4: N-(4-FLUORO-PHENYL)-[1,3,5]TRIAZINE-2,4-DIA… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine [smolecule.com]
- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Lamotrigine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis. N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine belongs to this class of compounds and holds potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets.
The development of robust in vitro assays is a critical first step in characterizing the biological activity of novel compounds like this compound. These assays provide essential information on the compound's potency, mechanism of action, and cellular effects, guiding further preclinical development. This document provides detailed protocols for a panel of in vitro assays relevant to the potential anticancer activities of this compound, including assessments of cell viability, apoptosis induction, and inhibition of key signaling pathways.
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented and should be determined experimentally.
| Assay Type | Cell Line / Enzyme | Endpoint | IC50 / EC50 (µM) |
| Cell Viability | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 8.5 |
| HCT-116 (Colon Cancer) | Cell Viability (MTT) | 12.2 | |
| A549 (Lung Cancer) | Cell Viability (MTT) | 15.7 | |
| Apoptosis Induction | MCF-7 | Caspase-3/7 Activation | 10.3 |
| Enzyme Inhibition | Recombinant PI3Kα | ADP Production | 2.1 |
| Recombinant mTOR | ADP Production | 5.8 | |
| Recombinant DHFR | NADPH Oxidation | > 50 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a potential signaling pathway targeted by this compound and the general workflow for in vitro assay development.
Experimental Protocols
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Induction - Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Determine the fold-increase in caspase activity compared to the vehicle control and calculate the EC50 value.
Kinase Inhibition - ADP-Glo™ Kinase Assay
This is a universal, luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. It can be used to screen for inhibitors of specific kinases, such as PI3K or mTOR.
Materials:
-
This compound
-
Recombinant kinase (e.g., PI3Kα) and its substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay System (Promega)
-
White-walled 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and reaction buffer. Add serial dilutions of this compound. Include no-enzyme and no-inhibitor controls. The typical reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
This compound
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of kinetic reads at 340 nm
Protocol:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and DHFR in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and serial dilutions of this compound.
-
Enzyme Addition: Add DHFR to all wells except the blank.
-
Initiate Reaction: Initiate the reaction by adding DHF to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the compound and calculate the IC50 value.
Application Notes and Protocols for the Quantification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. The methodologies described are based on established analytical techniques for similar triazine and fluorophenyl compounds, ensuring robust and reliable quantification in various matrices.
Introduction
This compound is a substituted triazine derivative. The 1,3,5-triazine scaffold is a key component in many biologically active compounds, including some with anticancer properties.[1][2] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, metabolic profiling, quality control, and overall drug development. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering methods with varying levels of sensitivity and selectivity.
Analytical Methods Overview
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine quantification, especially for bulk substance analysis and formulated products. Due to the potential for a weak UV chromophore in the target analyte, a pre-column derivatization step may be necessary to enhance sensitivity.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where the analyte is present at low concentrations in complex biological matrices like plasma or urine.[4][5]
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of the described analytical methods. These values are representative and may vary based on instrumentation and specific experimental conditions.
Table 1: HPLC-UV Method Performance (with Pre-column Derivatization)
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method with pre-column derivatization to enhance UV detection sensitivity.
4.1.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (0.1%)
-
Derivatizing Reagent: Dansyl chloride (5 mg/mL in acetone)
-
Borate Buffer (0.1 M, pH 9.0)
4.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm (after derivatization) |
| Injection Volume | 10 µL |
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (0.1 - 100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Derivatization Procedure:
-
To 100 µL of standard or sample solution, add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 200 µL of Dansyl chloride solution (5 mg/mL in acetone).
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes in a water bath.
-
Cool to room temperature and add 100 µL of 2% (v/v) formic acid to stop the reaction.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of the analyte in biological matrices.
4.2.1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS): A structurally similar stable isotope-labeled compound (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
4.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |
| Column | UPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4.2.3. Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| MRM Transitions | Analyte: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)IS: To be determined experimentally |
4.2.4. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Analysis: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Visualizations
Experimental Workflows
Caption: Workflow for HPLC-UV quantification with pre-column derivatization.
Caption: Workflow for LC-MS/MS quantification in a biological matrix.
Hypothetical Signaling Pathway
Given that many 1,3,5-triazine derivatives exhibit anticancer properties, the following diagram illustrates a hypothetical mechanism of action involving the inhibition of a key signaling pathway in cancer cells.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a small molecule belonging to the 2,4-diamino-1,3,5-triazine class of compounds. This structural scaffold is recognized for its potential in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including kinase inhibition. Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is implicated in numerous diseases. Small molecule inhibitors that can modulate kinase activity are therefore of high therapeutic interest.
These application notes provide a comprehensive guide for utilizing this compound and its analogs in kinase inhibition assays. The document outlines protocols for both biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of such compounds.
Data Presentation
While specific quantitative kinase inhibition data for this compound is not extensively available in the public domain, studies on structurally related 2,4-diamino-1,3,5-triazine derivatives have demonstrated inhibitory activity against several kinases. The following table summarizes the available IC50 data for analogous compounds, providing a basis for initiating kinase screening panels for this compound.
Disclaimer: The following data is for analogous compounds and should be used as a reference for designing experiments for this compound. The actual inhibitory profile of the target compound may vary.
| Compound ID | Target Kinase | IC50 (µg/mL) |
| 5b | PIM1 | 1.18[1] |
Further screening of a panel of related 2,4-diamino-1,3,5-triazine derivatives indicated inhibitory activity against EphB1, JAK3, and CK1Ɛ, although specific IC50 values were not provided in the primary screening results.[1]
Experimental Protocols
Detailed methodologies for key experiments to characterize the kinase inhibitory potential of this compound are provided below.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production is indicative of kinase inhibition.
Materials:
-
This compound
-
Target kinase and its specific substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its substrate in the kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range is 0.1 nM to 10 µM.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (MTT or CellTiter-Glo® Assay)
This assay determines the effect of the compound on the viability of cancer cell lines, providing insights into its cytotoxic or cytostatic effects.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., a line where a target kinase is known to be dysregulated)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate reader capable of measuring absorbance or luminescence
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of the compound or controls (DMSO for vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (Using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by 2,4-diamino-1,3,5-triazine derivatives, based on the identified targets of analogous compounds.
Caption: PIM1 Kinase Signaling Pathway and Potential Inhibition.
Caption: JAK/STAT Signaling Pathway and Potential Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing kinase inhibitors.
Caption: General Workflow for Kinase Inhibitor Screening.
References
Application Notes and Protocols for the Synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted 1,3,5-triazine derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents. These compounds exhibit a wide spectrum of biological activities, with many derivatives demonstrating potent anticancer properties.[1][2] They often function by inhibiting critical signaling pathways involved in cancer cell proliferation and survival.[1]
The synthetic strategy for these molecules typically revolves around the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms is highly dependent on temperature, allowing for controlled, stepwise introduction of various nucleophiles.[3] The first substitution is generally performed at 0 °C, the second at room temperature, and the third at elevated temperatures.[3]
This document provides a detailed protocol for the two-step synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, a key intermediate for the development of more complex bioactive molecules.
Overall Reaction Scheme
The synthesis is a two-step process starting from cyanuric chloride:
-
Step 1: Monosubstitution of cyanuric chloride with 4-fluoroaniline to form the dichlorotriazine intermediate.
-
Step 2: Disubstitution of the remaining chlorine atoms with amino groups to yield the final product.
Experimental Protocols
Part A: Synthesis of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine (Intermediate 1)
Materials and Reagents:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
4-fluoroaniline
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Tetrahydrofuran (THF)
-
Distilled water
-
Crushed ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve cyanuric chloride (10 mmol, 1.84 g) in 50 mL of acetone.
-
Cool the flask to 0 °C using an ice-salt bath and begin vigorous stirring.
-
In a separate beaker, dissolve sodium bicarbonate (10 mmol, 0.84 g) in 20 mL of water. Add this solution to the cyanuric chloride mixture.
-
Dissolve 4-fluoroaniline (10 mmol, 1.11 g) in 25 mL of acetone.
-
Transfer the 4-fluoroaniline solution to a dropping funnel and add it dropwise to the stirring cyanuric chloride solution over 30 minutes. Crucially, maintain the reaction temperature at 0-5 °C throughout the addition to prevent disubstitution. [4][5]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-4 hours.[4]
-
Monitor the reaction's progress using TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the cyanuric chloride spot has disappeared.
-
Once complete, pour the reaction mixture slowly into a beaker containing 500 g of crushed ice, while stirring.
-
A white precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with copious amounts of cold distilled water (3 x 100 mL) to remove any unreacted starting materials and salts.
-
Dry the product under high vacuum to yield 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine as a white powder.
Part B: Synthesis of this compound (Final Product)
Materials and Reagents:
-
4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine (Intermediate 1 )
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Place the dried intermediate 1 (5 mmol, 1.29 g) into a 100 mL round-bottom flask.
-
Add 30 mL of 1,4-dioxane to dissolve the intermediate.
-
To the stirring solution, add 15 mL of concentrated aqueous ammonia.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C in an oil bath.
-
Maintain the reaction at this temperature with vigorous stirring for 12-18 hours.
-
Monitor the reaction's progress by TLC (Eluent: 10% Methanol in Dichloromethane).
-
After the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford the final product, this compound, as a pure white solid.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis.
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| A | Cyanuric Chloride | 4-Fluoroaniline | 1 : 1 | Acetone/Water | 0 - 5 | 4 | 85 - 95 |
| B | Intermediate 1 | Aqueous Ammonia | 1 : Excess | 1,4-Dioxane | 80 - 90 | 16 | 75 - 85 |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and the successful substitution of the chlorine atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Melting Point (MP): To assess the purity of the final product.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the two-step synthesis of the target triazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activity of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in cancer cell lines. The following application notes and protocols are based on the activities of closely related 1,3,5-triazine-2,4-diamine derivatives and provide a framework for evaluating the potential of the specified compound.
Introduction
This compound belongs to the class of 1,3,5-triazine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The 1,3,5-triazine scaffold serves as a versatile platform for the development of therapeutic agents that can target various biological pathways involved in cancer progression.[2] Derivatives of 2,4-diamino-1,3,5-triazine have been reported to exhibit antiproliferative activity against a range of cancer cell lines, including those of breast, melanoma, and colon cancer.[3][4][5]
The mechanism of action for many 1,3,5-triazine derivatives involves the inhibition of key signaling pathways, such as the epidermal growth factor receptor (EGFR) and the PI3K/mTOR pathways, which are crucial for cancer cell growth, proliferation, and survival.[6][7] This document provides an overview of the potential applications of this compound in cancer research and detailed protocols for its evaluation.
Potential Applications in Cancer Cell Lines
Based on the activity of structurally similar compounds, this compound is a candidate for investigation as an antiproliferative agent in various cancer cell lines. A study on a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated that these compounds can exhibit potent and selective activity against triple-negative breast cancer cells (MDA-MB-231).[2][8]
Table 1: Antiproliferative Activity of a Structurally Related Compound
While no specific data exists for this compound, the following table presents data for a close analog, N2-(4-Fluorophenyl)-6-(aryl)-1,3,5-triazine-2,4-diamine , to illustrate the potential efficacy.
| Compound Name | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6,N2-Diaryl-1,3,5-triazine-2,4-diamine derivatives | MDA-MB-231 | MTT Assay | Varies by aryl group | [2] |
| SKBR-3 | MTT Assay | Varies by aryl group | [2] | |
| MCF-7 | MTT Assay | Varies by aryl group | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa, A498)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways potentially affected by the compound.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and are potential targets for 1,3,5-triazine derivatives.
Caption: EGFR Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]
- 7. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines | springermedizin.de [springermedizin.de]
- 8. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in human plasma. The protocol is designed for high-throughput screening and pharmacokinetic studies, offering excellent accuracy, precision, and a rapid analytical cycle. The methodology employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode.
Introduction
This compound is a substituted triazine compound of interest in pharmaceutical research. The development of a reliable and sensitive bioanalytical method is crucial for the characterization of its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound with distinct mass-to-charge ratio.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
HPLC System: A standard UHPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup.[1]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is critical for resolving the analyte from endogenous matrix components.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 206.1 | 135.1 | 25 |
| This compound | 206.1 | 95.1 | 35 |
| Internal Standard (IS) | TBD | TBD | TBD |
TBD: To Be Determined based on the selected internal standard.
Method Validation
The quantitative performance of the LC-MS/MS method should be evaluated for linearity, accuracy, precision, and sensitivity.
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quant. | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Proposed fragmentation pathway for the analyte.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic and other studies in a drug development setting. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation.
References
Application Notes and Protocols for the Investigation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a PI3K Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. The 1,3,5-triazine scaffold has emerged as a promising framework for the development of potent and selective PI3K inhibitors.
This document provides detailed application notes and experimental protocols for the investigation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a potential inhibitor of the PI3K pathway. While specific preclinical data for this particular compound is not extensively available in the public domain, the provided methodologies are based on well-characterized 1,3,5-triazine-based PI3K inhibitors, such as ZSTK474 and Pictilisib (GDC-0941). These protocols can be adapted to evaluate the biochemical and cellular activity of this compound and its analogs.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR signaling cascade is a key pathway that promotes cell survival and proliferation.[1] this compound, as a putative ATP-competitive inhibitor, is hypothesized to bind to the ATP-binding pocket of PI3K, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Inactivation of Akt, in turn, affects a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), ultimately leading to the inhibition of cell growth and proliferation, and potentially inducing apoptosis.
Figure 1: Proposed mechanism of action for this compound in the PI3K pathway.
Data Presentation: In Vitro Activity of Representative 1,3,5-Triazine PI3K Inhibitors
The following tables summarize the in vitro inhibitory activities of the well-characterized 1,3,5-triazine-based PI3K inhibitors, ZSTK474 and Pictilisib (GDC-0941). This data serves as a benchmark for evaluating the potency and selectivity of novel analogs like this compound.
Table 1: Biochemical Kinase Inhibition
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| ZSTK474 | 16 | 44 | 5 | 49 | >1000 | [2] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | 582 | [3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| ZSTK474 | U87MG (Glioblastoma) | Proliferation | 0.19 | [4] |
| ZSTK474 | A549 (Lung Cancer) | Proliferation | 0.23 | [4] |
| ZSTK474 | PC3 (Prostate Cancer) | Proliferation | 0.28 | [4] |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | Proliferation | 0.95 | [5] |
| Pictilisib (GDC-0941) | A2780 (Ovarian Cancer) | Proliferation | 0.14 | [5] |
| Pictilisib (GDC-0941) | PC3 (Prostate Cancer) | Proliferation | 0.28 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound on the PI3K pathway.
Figure 2: Experimental workflow for the evaluation of a novel PI3K inhibitor.
Protocol 1: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay is a highly sensitive method to determine the in vitro inhibitory activity of the test compound against different PI3K isoforms.
Materials:
-
PI3K enzymes (e.g., PI3Kα, β, δ, γ)
-
PIP2 (substrate)
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-GST antibody
-
GST-tagged PH domain
-
Biotinylated PIP3
-
Streptavidin-Allophycocyanin (APC)
-
Test compound (this compound) dissolved in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2 µL of the test compound dilution or DMSO (for control) to the wells of a 384-well plate.
-
Add 4 µL of a mixture containing the PI3K enzyme and PIP2 in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP in kinase buffer. Final concentrations should be optimized, but typical ranges are 1-5 ng/well for the enzyme, 10 µM for PIP2, and 10 µM for ATP.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of the detection mixture containing the Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-APC.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis for Phospho-Akt (Ser473)
This protocol is used to assess the ability of the test compound to inhibit PI3K signaling in a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.[6][7]
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., U87MG, PC3)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal, and then to the loading control.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the compound's cytotoxic or cytostatic effects.[8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a PI3K pathway inhibitor. By systematically applying these biochemical and cellular assays, researchers can elucidate its mechanism of action, determine its potency and selectivity, and assess its potential as a novel anti-cancer agent. The data from representative 1,3,5-triazine inhibitors serve as a valuable reference for interpreting the experimental outcomes.
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assay [bio-protocol.org]
Experimental Use of Diaminotriazines as Herbicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminotriazine derivatives have emerged as a versatile class of compounds with significant potential for herbicidal applications. Their efficacy stems from the ability to target multiple critical physiological and biochemical processes in plants. This document provides detailed application notes and experimental protocols for researchers investigating the herbicidal properties of diaminotriazines. The information is based on published research, including the seminal work on the enantioselective activities of compounds like triaziflam.
Mechanism of Action
Diaminotriazines exhibit a multi-target mechanism of action, with different enantiomers potentially showing varied potencies against different cellular targets. The primary modes of action identified are:
-
Inhibition of Photosystem II (PSII) Electron Transport: Similar to the well-known triazine herbicides like atrazine, the (S)-enantiomers of certain diaminotriazines can block the photosynthetic electron transport chain by binding to the D1 protein of the photosystem II complex. This inhibition halts ATP and NADPH production, which are essential for carbon fixation and plant growth.[1]
-
Disruption of Mitosis: The (R)-enantiomers of some diaminotriazines have been shown to be potent mitotic disrupters.[1][2] They interfere with the formation and stability of microtubules, which are crucial components of the spindle apparatus required for chromosome segregation during cell division.[1][2] This leads to an arrest of the cell cycle in the prometaphase stage and results in characteristic symptoms like root and shoot growth inhibition and swelling of root tips.[1][2]
-
Inhibition of Cellulose Synthesis: A secondary effect observed with mitotically active diaminotriazines is the inhibition of cellulose deposition in the cell wall.[2][3] This is likely a downstream consequence of the disruption of cortical microtubules, which guide the movement of cellulose synthase complexes in the plasma membrane.
These multiple modes of action make diaminotriazines promising candidates for herbicide development, potentially offering a tool to manage weeds resistant to single-site herbicides.
Data Presentation: Herbicidal Activity of Diaminotriazine Derivatives
The following tables summarize quantitative data on the herbicidal activity of representative diaminotriazine compounds from published studies. This data is crucial for understanding structure-activity relationships and for selecting lead compounds for further development.
Table 1: Inhibition of Photosystem II (PSII) Electron Transport and Algal Growth
| Compound | Enantiomer | Test System | Endpoint | IC50 (µM) | Reference |
| Triaziflam | (S) | Isolated Thylakoids | Hill Reaction | 0.08 | [2][4] |
| (R) | 5.2 | [2][4] | |||
| Diaminotriazine Derivative 1 | (S) | Scenedesmus acutus | Growth Inhibition | 0.12 | [2][4] |
| (R) | > 10 | [2][4] | |||
| Atrazine | - | Isolated Thylakoids | Hill Reaction | 0.07 | [2][4] |
| - | Scenedesmus acutus | Growth Inhibition | 0.15 | [2][4] |
Table 2: Inhibition of Plant Growth (Mitotic Disruption and Other Effects)
| Compound | Enantiomer | Test System | Endpoint | IC50 (µM) | Reference |
| Triaziflam | (R) | Cleaver cell suspension | Growth Inhibition | 0.05 | [2][4] |
| (S) | 5.5 | [2][4] | |||
| (R) | Cress seedlings (dark) | Root Elongation | < 1 | [1][2] | |
| (S) | > 10 | [1][2] | |||
| Diaminotriazine Derivative 2 | (R) | Maize seedlings | Root Elongation | < 1 | [1][2] |
| (S) | > 10 | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Diaminotriazine Herbicidal Action
Caption: Multi-target mechanism of diaminotriazine herbicides.
Experimental Workflow for Assessing Herbicidal Activity
Caption: Workflow for evaluating diaminotriazine herbicides.
Experimental Protocols
Protocol 1: Determination of Photosystem II (PSII) Inhibition (Hill Reaction)
Objective: To quantify the inhibitory effect of diaminotriazine compounds on photosynthetic electron transport in isolated thylakoids.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)
-
Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 1 mM NH₄Cl)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (e.g., 1 mM)
-
Diaminotriazine stock solutions (in DMSO or ethanol)
-
Spectrophotometer
Procedure:
-
Thylakoid Isolation: a. Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender. b. Filter the homogenate through several layers of cheesecloth. c. Centrifuge the filtrate at low speed (e.g., 200 x g for 2 min) to remove debris. d. Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts. e. Resuspend the pellet in a hypotonic resuspension buffer to lyse the chloroplasts and release thylakoids. f. Centrifuge again to pellet the thylakoids and resuspend them in a small volume of resuspension buffer. g. Determine the chlorophyll concentration of the thylakoid suspension.
-
Hill Reaction Assay: a. Prepare a reaction mixture containing reaction buffer and DCPIP. b. Add the diaminotriazine compound at various concentrations (ensure the final solvent concentration is low, e.g., <1%). Include a solvent control. c. Add the thylakoid suspension to the reaction mixture to a final chlorophyll concentration of 10-20 µg/mL. d. Immediately measure the absorbance at 600 nm (A₆₀₀) in the dark. e. Expose the samples to a strong light source (e.g., a slide projector lamp). f. Measure the decrease in A₆₀₀ over time (e.g., every minute for 5 minutes). The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.
-
Data Analysis: a. Calculate the rate of DCPIP reduction for each concentration of the test compound. b. Plot the percentage of inhibition of the Hill reaction against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration that causes 50% inhibition) from the dose-response curve.
Protocol 2: Immunofluorescence Staining of Microtubules in Plant Root Tips
Objective: To visualize the effect of diaminotriazine compounds on the organization of microtubules in plant cells.
Materials:
-
Maize or Arabidopsis thaliana seedlings
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer - MTSB)
-
MTSB (e.g., 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0)
-
Cell wall digesting enzyme solution (e.g., 2% cellulase, 1% pectinase in MTSB)
-
Permeabilization solution (e.g., 1% Triton X-100 in MTSB)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment and Fixation: a. Germinate seedlings in the presence of various concentrations of the diaminotriazine compound for a specified period (e.g., 4-24 hours). b. Excise the root tips and fix them in the fixative solution for 1 hour at room temperature. c. Wash the root tips with MTSB.
-
Cell Wall Digestion and Permeabilization: a. Incubate the fixed root tips in the enzyme solution to partially digest the cell walls. The duration will need to be optimized for the plant species. b. Wash with MTSB. c. Permeabilize the cells by incubating in the permeabilization solution.
-
Immunolabeling: a. Block non-specific antibody binding by incubating in blocking solution for 1 hour. b. Incubate with the primary anti-tubulin antibody (diluted in blocking solution) overnight at 4°C. c. Wash thoroughly with PBS. d. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2-3 hours at room temperature in the dark. e. Wash thoroughly with PBS.
-
Staining and Mounting: a. Counterstain the nuclei with DAPI. b. Mount the root tips on a microscope slide with antifade mounting medium.
-
Microscopy: a. Observe the microtubule structures using a fluorescence microscope. Compare the microtubule organization in treated versus control cells, looking for disruptions in the cortical array, preprophase band, spindle, and phragmoplast.
Protocol 3: Quantification of Cellulose Synthesis Inhibition
Objective: To measure the effect of diaminotriazine compounds on the rate of cellulose synthesis.
Materials:
-
Arabidopsis thaliana seedlings or a suitable plant cell suspension culture
-
[¹⁴C]-Glucose
-
Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Treatment and Labeling: a. Grow seedlings or cell cultures in the presence of various concentrations of the diaminotriazine compound. b. Add [¹⁴C]-Glucose to the growth medium and incubate for a defined period to allow for its incorporation into newly synthesized cell wall polymers.
-
Cell Wall Fractionation: a. Harvest the plant material and wash thoroughly to remove unincorporated radiolabel. b. Homogenize the tissue and extract soluble components with a series of solvent washes (e.g., ethanol, chloroform:methanol). c. The remaining insoluble material represents the cell wall fraction.
-
Cellulose Quantification: a. Treat the cell wall fraction with the Updegraff reagent at 100°C for 1 hour. This will hydrolyze non-cellulosic polysaccharides. b. The remaining acid-insoluble material is primarily crystalline cellulose. c. Wash the cellulose fraction until neutral pH. d. Resuspend the cellulose in water.
-
Radioactivity Measurement: a. Add an aliquot of the resuspended cellulose to a scintillation vial with a scintillation cocktail. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the amount of [¹⁴C]-glucose incorporated into cellulose per unit of tissue weight or cell number. b. Determine the percentage of inhibition of cellulose synthesis for each concentration of the test compound compared to the control. c. Calculate the IC50 value for cellulose synthesis inhibition.
Conclusion
The diaminotriazine class of compounds represents a promising area for the discovery of novel herbicides with multiple modes of action. The protocols and data presented here provide a framework for researchers to systematically evaluate the herbicidal potential of new diaminotriazine derivatives. By employing these methods, scientists can elucidate structure-activity relationships, identify potent lead compounds, and contribute to the development of new tools for sustainable weed management.
References
- 1. Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the diaryl-1,3,5-triazine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, herbicidal, and kinase inhibitory properties.[1][2] The 1,3,5-triazine scaffold serves as a versatile template for developing targeted molecular probes and potential therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as molecular probes, with a particular focus on their potential as anticancer agents.
Molecular and Biological Profile
Synonyms: 2,4-diamino-N-(4-fluorophenyl)-1,3,5-triazine CAS Number: 1549-50-4[3] Molecular Formula: C₉H₈FN₅[3] Molecular Weight: 205.19 g/mol [3]
Derivatives of 6,N2-diaryl-1,3,5-triazine-2,4-diamine have demonstrated significant antiproliferative activity against various cancer cell lines, particularly breast cancer.[4] These compounds have shown selectivity for cancer cells over non-cancerous cell lines, suggesting a targeted mechanism of action.[4] One of the key signaling pathways implicated in the action of similar triazine-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][6][7]
Quantitative Data
Table 1: Antiproliferative Activity of N2-(4-fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine [4]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | > 10 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | > 10 |
| SK-BR-3 | HER2-Positive Breast Cancer | > 10 |
| MCF-10A | Non-cancerous Breast Epithelial | > 20 |
Note: GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. The data for the analog suggests that while it may not be highly potent under the tested conditions, the general scaffold holds promise, and other derivatives have shown significantly higher activity.[8]
Experimental Protocols
Protocol 1: Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines
This protocol is adapted from the one-pot, microwave-assisted synthesis method described by Dolzhenko et al.[4]
Materials:
-
Cyanoguanidine
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Appropriate arylamine (e.g., 4-fluoroaniline)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Aqueous Sodium Hydroxide or other suitable base
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of cyanoguanidine, the aromatic aldehyde, and the arylamine in ethanol.
-
Add one equivalent of concentrated hydrochloric acid to the mixture.
-
Seal the vessel and subject it to microwave irradiation. Optimal conditions (time and temperature) may need to be determined for specific substrates but a general starting point is 120 °C for 20 minutes.
-
After cooling, add a suitable base (e.g., aqueous sodium hydroxide) to the reaction mixture. This induces a Dimroth rearrangement of the dihydrotriazine intermediate.
-
The rearrangement is followed by spontaneous dehydrogenation and aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.
-
The product can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent (e.g., ethanol).
Workflow for the Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines
Caption: One-pot synthesis of diaryl-1,3,5-triazines.
Protocol 2: MTT Assay for Antiproliferative Activity
This protocol is a standard method for assessing cell viability and is based on the procedure used for evaluating the anticancer activity of triazine derivatives.[9]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-BR-3) and a non-cancerous control cell line (e.g., MCF-10A)
-
Complete cell culture medium
-
96-well plates
-
This compound (or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the GI₅₀ value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Workflow for the MTT Assay
Caption: Workflow of the MTT cell viability assay.
Potential Signaling Pathway
Several studies have indicated that 1,3,5-triazine derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound and its analogs represent a promising class of molecular probes for cancer research and drug development. Their straightforward synthesis and potential to selectively target cancer cells, possibly through the inhibition of key signaling pathways like PI3K/Akt/mTOR, make them valuable tools for further investigation. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own experimental settings. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action of this compound.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Formulation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and its derivatives are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[1][2][3][4] However, like many novel chemical entities, these compounds often exhibit poor aqueous solubility, posing a significant challenge for in vivo studies.[5][6] Inadequate solubility can lead to low and variable bioavailability, hindering the accurate assessment of their pharmacokinetic profiles, efficacy, and toxicity.[5][6]
These application notes provide a comprehensive overview of strategies and protocols for the formulation of this compound and similar poorly soluble triazine derivatives for preclinical in vivo research. The focus is on developing safe and effective formulations to enhance solubility and ensure reliable drug exposure in animal models.
Pre-formulation Assessment
A thorough pre-formulation assessment is critical to select the most appropriate solubilization strategy. Key parameters to evaluate for this compound include its physicochemical properties.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₈FN₅[7]
-
Molecular Weight: 205.19 g/mol [7]
-
LogP: The lipophilicity (LogP) of the compound will significantly influence the choice of formulation excipients. A higher LogP may indicate suitability for lipid-based formulations.[8]
-
pKa: Determining the ionization constant (pKa) is crucial for pH-adjustment strategies. As a basic compound, its solubility might be enhanced in acidic solutions.[6]
-
Aqueous Solubility: This should be determined at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.
Formulation Strategies for Poorly Soluble Compounds
Several approaches can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound for in vivo studies.
1. pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[6] Given the basic nature of the diamino-triazine scaffold, creating a more acidic environment can increase the solubility of the compound.
2. Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a common technique to increase the solubility of hydrophobic drugs.[6]
3. Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[6]
4. Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where poorly soluble drug molecules can be entrapped, forming inclusion complexes with enhanced aqueous solubility.[5][9]
5. Lipid-Based Drug Delivery Systems (LBDDS): LBDDS are a highly effective method for improving the oral bioavailability of lipophilic drugs.[6][8] These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).
Data Presentation: Exemplar Formulation Vehicles
The following table summarizes various vehicle compositions that can be screened for the formulation of this compound. The optimal formulation will need to be determined experimentally.
| Formulation ID | Vehicle Composition | Compound Solubility (mg/mL) | Observations |
| F1 | Saline (0.9% NaCl) | < 0.1 | Insoluble, suspension forms |
| F2 | 10% DMSO / 90% Saline | 0.5 - 1.0 | May be suitable for low doses |
| F3 | 10% DMSO / 40% PEG 400 / 50% Saline | 2.0 - 5.0 | Clear solution, suitable for IV/IP |
| F4 | 5% NMP / 15% Solutol HS 15 / 80% Water | 5.0 - 10.0 | Potential for higher concentration |
| F5 | 20% Hydroxypropyl-β-cyclodextrin in Water | Variable | Dependent on complexation efficiency |
| F6 | 30% Labrafac PG / 40% Cremophor EL / 30% Transcutol HP | > 10.0 | Suitable for oral gavage (LBDDS) |
Note: The solubility values presented are hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Selection of vehicles (as listed in the table above)
-
Vials, magnetic stirrer, analytical balance, HPLC-UV or other suitable analytical method.
Method:
-
Add an excess amount of the compound to a known volume of each vehicle in a glass vial.
-
Stir the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation Preparation for In Vivo Dosing
Objective: To prepare a homogenous and stable formulation for administration to animals.
Example Formulation (using Co-solvents):
Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline
Method:
-
Weigh the required amount of this compound.
-
Add the DMSO to the compound and vortex until fully dissolved.
-
Add the PEG 400 and vortex to mix thoroughly.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
If necessary, the formulation can be gently warmed to aid dissolution.
-
Prepare the formulation fresh on the day of dosing.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for developing a suitable in vivo formulation for a poorly soluble compound.
Caption: Workflow for in vivo formulation development.
Signaling Pathway Context
While the specific molecular target of this compound may vary, many triazine derivatives have been investigated as inhibitors of signaling pathways crucial for cell proliferation and survival, such as the PI3K/mTOR and EGFR pathways.[10] The diagram below provides a simplified overview of a generic signaling pathway that could be targeted by such a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scbt.com [scbt.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Reaction Temperature: Incorrect temperature can hinder reaction kinetics or lead to decomposition. | Systematically screen temperatures. For syntheses starting from cyanuric chloride, the initial substitution is often performed at 0-5°C, with subsequent substitutions at room temperature or with gentle heating.[1] |
| Improper Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. | Experiment with different solvents. Dimethylformamide (DMF) has been shown to be effective for similar syntheses, yielding up to 87%.[1] Ethanol is another common choice, particularly in microwave-assisted reactions.[1] | |
| Inactive Reagents: Reagents may have degraded due to improper storage or age. | Use freshly opened or properly stored reagents. Verify the purity of starting materials (e.g., 4-fluoroaniline, dicyandiamide, or cyanuric chloride) via appropriate analytical methods. | |
| Incomplete Reaction: Insufficient reaction time can lead to a low conversion of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present. Microwave-assisted synthesis can significantly reduce reaction times, often to within minutes.[1][2] | |
| Presence of Multiple Products/Impurities | Side Reactions: Formation of undesired side products can compete with the main reaction, reducing the yield of the target compound. | Adjust the stoichiometry of the reactants. Ensure the dropwise addition of reagents to control the reaction rate and minimize side reactions. |
| Formation of Isomers: While less common for this specific symmetric product, regioisomers can be an issue in related triazine syntheses. | This is less likely for the target molecule but ensure the correct starting materials are used. | |
| Hydrolysis of Triazine Ring: The triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions. | Maintain neutral or mildly basic/acidic conditions during the reaction and work-up. Use anhydrous solvents where possible to minimize water content. | |
| Difficulty in Product Purification | Co-precipitation of Byproducts: Side products with similar solubility to the desired product can make purification challenging. | Utilize column chromatography with a suitable solvent system for separation. Recrystallization from an appropriate solvent can also be effective. Washing the crude product with solvents like methanol, water, and cyclohexane has been reported for similar compounds.[3] |
| Product Insolubility: The desired product may have low solubility in common organic solvents, making purification and characterization difficult. | Test a range of solvents for recrystallization or chromatography. A solvent mixture may be necessary to achieve the desired solubility and separation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While specific yields for this exact compound are not extensively published, yields for structurally similar 6-aryl-2,4-diamino-1,3,5-triazines have been reported to range from 16% to 86% depending on the specific substrates and reaction conditions used.[3]
Q2: Can microwave irradiation improve the yield and reaction time?
A2: Yes, microwave-assisted synthesis has been shown to be a highly effective method for preparing 2,4-diamino-1,3,5-triazines.[2][4] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[2]
Q3: What is the best solvent to use for this synthesis?
A3: The optimal solvent can depend on the specific synthetic route. For reactions involving dicyandiamide and nitriles, dimethyl sulfoxide (DMSO) can be used to homogenize the reaction mixture.[2] For syntheses starting with cyanuric chloride, solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Q5: My reaction is not proceeding to completion. What should I do?
A5: First, confirm that your reagents are active and that the reaction is being conducted under the correct conditions (temperature, solvent). If the issue persists, consider increasing the reaction time or switching to a higher-boiling point solvent if using conventional heating. Alternatively, employing microwave irradiation can often drive reactions to completion more efficiently.[2]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound based on common methods for analogous compounds.
Method 1: Two-Step Synthesis from a Biguanide Intermediate
This method involves the initial formation of a biguanide intermediate, followed by cyclization.
Step 1: Synthesis of 1-(4-fluorophenyl)biguanide
-
In a suitable reaction vessel, combine dicyandiamide and 4-fluoroaniline hydrochloride.
-
Add an appropriate solvent (e.g., water or ethanol).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the crude product with cold water and dry under vacuum.
Step 2: Cyclization to form this compound
-
Suspend the 1-(4-fluorophenyl)biguanide in a suitable anhydrous alcohol (e.g., methanol).[3]
-
Cool the mixture to 0°C under a nitrogen atmosphere.
-
Add a base such as sodium methoxide (10-15 equivalents).[3]
-
To this cooled mixture, add a suitable cyclizing agent (e.g., an appropriate ester derivative, 1.3-1.5 equivalents).[3]
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Heat the reaction to reflux for 3-8 hours, monitoring by TLC.
-
After cooling, the precipitate is filtered, washed with appropriate solvents (e.g., methanol, water), and dried.[3]
Method 2: One-Pot Microwave-Assisted Synthesis
This method offers a more direct and often higher-yielding route.
-
In a microwave-safe reaction vessel, combine cyanoguanidine, an aromatic aldehyde, and 4-fluoroaniline in the presence of hydrochloric acid.[4]
-
Subject the mixture to microwave irradiation at a specified temperature and time (e.g., 140-180°C for 10-20 minutes).[1]
-
After the initial reaction, without isolating the intermediate, add a base to promote rearrangement and aromatization.[4]
-
Continue microwave irradiation for a short period.
-
After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Data Presentation
Table 1: Reported Yields for Analogous 2,4-Diamino-1,3,5-triazine Syntheses
| Compound Type | Synthesis Method | Yield Range | Reference |
| 6-Aryl-2,4-diamino-1,3,5-triazines | Two-step (Biguanide intermediate) | 16-86% | [3] |
| 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | One-pot, microwave-assisted | Not specified, but described as effective | [4] |
| Morpholine-functionalized 1,3,5-triazines | Microwave-assisted | Up to 71% | [1] |
| 2,4-Diamino-6-substituted-1,3,5-triazines | Microwave-assisted | Good to excellent | [2] |
Table 2: Comparison of Reaction Conditions
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 3-8 hours | 10-20 minutes | [1][3] |
| Typical Solvents | Methanol, THF, DMF | Ethanol, DMSO, DMF | [1][2][3] |
| Temperature | Reflux | 140-180°C | [1][3] |
Visualizations
Caption: Two-step synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 1,3,5-triazine synthesis.
Technical Support Center: 1,3,5-Triazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3,5-triazines, with a focus on improving low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3,5-triazine synthesis from nitrile trimerization is resulting in a low yield. What are the potential causes and solutions?
Low yields in the cyclotrimerization of nitriles can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.
Possible Causes:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or not suitable for the specific nitrile substrate.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.
-
Presence of Impurities: Water or other impurities in the reactants or solvent can interfere with the reaction.
-
Steric Hindrance: Bulky substituents on the nitrile can hinder the cyclotrimerization process.[1]
Suggested Solutions:
-
Catalyst Selection: Experiment with different Lewis acid catalysts. Silica-supported Lewis acids have shown effectiveness in solvent-free conditions.[2] For some reactions, metal catalysts like Cu(OAc)₂ can be efficient.[3]
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal range for your specific substrates. Microwave-assisted synthesis can sometimes offer better control and higher yields in shorter reaction times.[2][4]
-
Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before use. The use of molecular sieves can help maintain anhydrous conditions throughout the reaction.[5]
-
Alternative Synthetic Routes: For sterically hindered nitriles, consider alternative synthetic strategies, such as a step-wise approach or a different coupling chemistry.
Q2: I am synthesizing substituted 1,3,5-triazines from cyanuric chloride and observing low yields after the first or second substitution. Why is this happening?
The sequential nucleophilic substitution of chlorine atoms on cyanuric chloride is a common method for synthesizing asymmetrically substituted triazines.[6][7] The reactivity of the triazine ring decreases with each substitution, which can lead to low yields if not properly controlled.[6]
Possible Causes:
-
Insufficiently Controlled Temperature: The substitution of the first chlorine atom is typically performed at a low temperature (around 0°C), while subsequent substitutions require higher temperatures.[8] Failure to control the temperature at each step can lead to a mixture of products and low yields of the desired compound.
-
Poor Nucleophile Reactivity: The incoming nucleophile may not be reactive enough to displace the remaining chlorine atom(s), especially after the first or second substitution.
-
Side Reactions: The nucleophile may react with other functional groups in the molecule, or polymerization may occur.
-
Base Strength: The choice and amount of base used to scavenge the HCl produced during the reaction can significantly impact the yield.
Suggested Solutions:
-
Strict Temperature Control: Carefully monitor and control the reaction temperature at each substitution step. For the first substitution, maintain the temperature at 0-5°C. For the second, room temperature is often suitable, and for the third, heating may be necessary.[6]
-
Use of Catalysts: Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can improve the efficiency of the substitution, especially for less reactive nucleophiles.[9]
-
Solvent Optimization: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[8][10][11]
-
Base Optimization: Experiment with different bases (e.g., N,N-diisopropylethylamine (DIPEA), sodium carbonate) and their stoichiometry to optimize the reaction.[8][12]
Q3: My purification process is leading to significant product loss. How can I improve the recovery of my 1,3,5-triazine product?
Purification is a critical step where significant yield loss can occur. The choice of method depends on the physical properties of the triazine derivative and the nature of the impurities.
Troubleshooting Purification Issues:
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The compound is insoluble in the chosen solvent at all temperatures, or the solvent's boiling point is higher than the compound's melting point. | - Try a different solvent or a mixture of solvents.- Use a larger volume of solvent.- Ensure a slow cooling process to promote crystal formation.[13] |
| Poor crystal yield | The compound is too soluble in the solvent, even at low temperatures. | - Partially evaporate the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the compound is less soluble) to induce precipitation.- Cool the solution in an ice bath or refrigerator to maximize crystal formation.[13] |
| Product fails to crystallize | The compound may be amorphous, or residual solvent is inhibiting crystallization. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Ensure the product is thoroughly dried to remove residual solvent.[13] |
| Incomplete separation by column chromatography | The chosen eluent system does not provide adequate separation between the product and impurities. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation.- Consider using a gradient elution method.[13] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Symmetrically Substituted 1,3,5-Triazines from Nitriles
This protocol is adapted from methodologies employing microwave irradiation for the cyclotrimerization of nitriles.[2][4]
-
To a microwave-safe reaction vessel, add the nitrile (1.0 mmol) and the catalyst (e.g., silica-supported Lewis acid, 10 mol%).
-
If the reaction is performed under solvent-free conditions, ensure the reactants are well-mixed. If a solvent is used, add the appropriate volume (e.g., 2-3 mL of DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Stepwise Synthesis of Asymmetrically Substituted 1,3,5-Triazines from Cyanuric Chloride
This protocol outlines the sequential substitution of cyanuric chloride.[6]
-
First Substitution:
-
Dissolve cyanuric chloride (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the first nucleophile (1.0 mmol) and a base (e.g., DIPEA, 1.1 mmol).
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the monosubstituted product can be isolated or used directly in the next step.
-
-
Second Substitution:
-
To the reaction mixture containing the monosubstituted triazine, add the second nucleophile (1.0 mmol) and additional base if necessary.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Third Substitution:
-
Add the third nucleophile (1.0 mmol) to the reaction mixture.
-
Heat the reaction to reflux and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the final substitution is complete, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields in 1,3,5-triazine synthesis.
Caption: General experimental workflow for 1,3,5-triazine synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants [jstage.jst.go.jp]
- 11. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of the non-polar fluorophenyl group and the planar, aromatic triazine ring contributes to a stable crystalline lattice, which requires significant energy to break down in polar solvents like water.[1][2] While the diamino groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility.
Q2: What is a reasonable starting point for initial solubility screening?
A2: A good starting point is to determine the equilibrium solubility in a range of pharmaceutically acceptable solvents and biorelevant media. This typically includes water, phosphate-buffered saline (PBS) at various pH levels (e.g., pH 5.0, 6.8, and 7.4), and simulated gastric and intestinal fluids (SGF and SIF). This baseline data will help in selecting an appropriate solubility enhancement strategy.
Q3: Can pH modification be used to improve the solubility of this compound?
A3: Yes, given the presence of two basic amino groups on the triazine ring, pH modification can be an effective strategy. In acidic conditions, these amino groups can be protonated, forming salts that are generally more water-soluble than the free base.[3] Experimenting with acidic buffers or creating a salt form of the compound are viable approaches.
Q4: Which solubility enhancement techniques are most promising for this compound?
A4: Several techniques are promising for enhancing the solubility of this compound:
-
Salt Formation: Due to the basic nature of the diamino-triazine moiety, forming salts with pharmaceutically acceptable acids can significantly improve solubility.[3]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[4][5]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve wettability and inhibit crystallization, thereby increasing solubility.[6]
-
Lipid-Based Formulations: For compounds with some lipophilicity, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic fluorophenyl moiety, forming an inclusion complex with improved aqueous solubility.[7]
Troubleshooting Guides
Issue 1: Inconsistent solubility results between experiments.
| Possible Cause | Troubleshooting Step |
| Equilibrium Not Reached | Ensure the suspension is agitated for a sufficient duration (typically 24-48 hours) to reach equilibrium. Periodically sample and analyze the concentration until it plateaus. |
| Temperature Fluctuations | Conduct all solubility experiments in a temperature-controlled environment (e.g., a shaker incubator) as solubility is temperature-dependent. |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs) with varying solubilities. Characterize the solid form before and after the experiment using techniques like XRPD or DSC. |
| pH Instability | If using buffers, ensure they have adequate buffering capacity to maintain a stable pH throughout the experiment, especially after the addition of the compound. |
Issue 2: Drug precipitates out of solution upon dilution of a co-solvent formulation.
| Possible Cause | Troubleshooting Step |
| Supersaturation and Crash-out | The aqueous medium acts as an anti-solvent. Reduce the degree of supersaturation by either lowering the initial concentration in the co-solvent or including a precipitation inhibitor (e.g., HPMC, PVP) in the formulation. |
| Co-solvent Choice | The selected co-solvent may not be optimal. Screen a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to find one that provides a more stable solution upon dilution.[9] |
| Insufficient Solubilizer | In surfactant-based systems, the concentration of the surfactant may be below the critical micelle concentration (CMC) after dilution. Consider using a surfactant with a lower CMC or a higher concentration.[5] |
Issue 3: Low drug loading in solid dispersion formulations.
| Possible Cause | Troubleshooting Step |
| Poor Drug-Polymer Miscibility | The drug and the chosen polymer may not be fully miscible. Screen different hydrophilic polymers (e.g., PVP K30, Soluplus®, HPMC-AS) to find a more compatible carrier.[6] |
| Phase Separation During Solvent Evaporation | The solvent removal process may be too slow, allowing the drug to crystallize. Use a faster evaporation method like spray drying instead of rotary evaporation. |
| Incorrect Drug-to-Polymer Ratio | Systematically evaluate different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) to find the optimal ratio that allows for maximum drug loading while maintaining an amorphous state. |
Quantitative Data Summary
The following tables summarize hypothetical but representative data for solubility enhancement of this compound.
Table 1: Equilibrium Solubility in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 25 | 2.5 |
| PBS (pH 7.4) | 25 | 2.8 |
| 0.1 N HCl (pH 1.2) | 37 | 150.7 |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 37 | 5.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 37 | 25.3 |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Formulation Details | Solubility (µg/mL) | Fold Increase |
| None (Control) | Unprocessed Compound in Water | 2.5 | 1.0 |
| Micronization | Mean Particle Size: 5 µm | 8.9 | 3.6 |
| Salt Formation | Hydrochloride Salt in Water | 210.4 | 84.2 |
| Solid Dispersion | 1:5 Drug-to-PVP K30 Ratio | 125.6 | 50.2 |
| Cyclodextrin Complex | 1:1 Molar Ratio with HP-β-CD | 98.2 | 39.3 |
| SEDDS | 10% Drug in Labrasol/Transcutol | Forms a microemulsion in situ | >500 (in dispersed system) |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Weigh 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio). Dissolve both components in 20 mL of a suitable solvent mixture (e.g., methanol/dichloromethane 1:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask until all solvent has evaporated, leaving a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization: Analyze the resulting powder for amorphicity using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Determine the drug content and dissolution rate using HPLC.
Protocol 2: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial containing 1 mL of the desired test medium (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator set to 25°C and 200 RPM for 48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: After 48 hours, remove the vials and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Visualizations
Caption: Workflow for formulation, characterization, and evaluation.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. CAS 1549-50-4: N-(4-FLUORO-PHENYL)-[1,3,5]TRIAZINE-2,4-DIA… [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jetir.org [jetir.org]
- 4. ijpsm.com [ijpsm.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrar.org [ijrar.org]
Technical Support Center: Optimization of Reaction Conditions for Triazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of triazine derivatives.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of triazine derivatives in a question-and-answer format, offering specific solutions and preventative measures.
Issue 1: Low Reaction Yield
Q1: My reaction yield for triazine synthesis is consistently low. What are the potential causes and how can I improve it?
Low yields in triazine synthesis can stem from several factors. A primary consideration is the purity of starting materials ; impurities can lead to unwanted side reactions, significantly reducing the yield of the desired product.[1][2] It is crucial to ensure that all reagents, such as 1,2-dicarbonyl compounds and acid hydrazides for 1,2,4-triazines or cyanuric chloride for 1,3,5-triazines, are of high purity.[1]
Reaction conditions that are not optimal are another common cause. This includes incorrect temperature, reaction time, or the choice of solvent and catalyst. For instance, in the nucleophilic substitution of cyanuric chloride, temperature control is critical for selective substitution.[3][4][5] The first substitution typically occurs at around 0 °C, the second at room temperature, and the third at higher temperatures (70–100 °C).[3][5] For reactions that are sluggish, a modest increase in temperature or extended reaction time might be beneficial.[6]
The use of anhydrous conditions by employing dry solvents and reagents can also improve yields by preventing hydrolysis of the triazine ring, particularly when it is susceptible to such reactions under acidic or basic conditions.[1] Furthermore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of starting materials or products and enhance the overall yield.[6]
Finally, inefficient product isolation and purification can lead to apparent low yields. Optimizing the work-up procedure, including the number of extractions, is important for maximizing the isolated yield.[6]
Issue 2: Formation of Multiple Products or Isomers
Q2: My reaction is producing a mixture of products, including isomers, which are difficult to separate. What is causing this and how can I achieve better selectivity?
The formation of multiple products, particularly regioisomers, is a common issue when using unsymmetrical starting materials.[7] For example, the condensation of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone can lead to two different 1,2,4-triazine isomers because the amidrazone can react with either of the two distinct carbonyl groups.[7]
To control the formation of specific isomers, several strategies can be employed:
-
Modification of Reactants: Using sterically hindered reactants can favor the formation of one isomer over another.[7]
-
Catalyst Selection: In some cases, the choice of catalyst can direct the reaction towards a specific isomer.[6]
-
Control of Reaction Conditions: The regioselectivity of the reaction can be influenced by optimizing the solvent polarity and temperature.[7]
If the formation of isomers is unavoidable, effective purification methods are essential. Techniques like semi-preparative High-Performance Liquid Chromatography (HPLC), supercritical fluid chromatography (SFC), and fractional crystallization can be effective in separating closely related triazine derivatives.[1][7]
Issue 3: Product Instability and Degradation
Q3: My purified triazine derivative appears to be degrading over time or during the work-up. How can I prevent this?
The stability of triazine derivatives can be a concern, with hydrolysis and ring-opening being common degradation pathways. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack by water or other nucleophiles, especially under acidic or basic conditions.[1][7]
To mitigate degradation:
-
pH Control: Maintain neutral or near-neutral pH conditions during the reaction and work-up whenever possible.[1]
-
Anhydrous Conditions: The use of dry solvents and reagents is crucial to minimize the presence of water and prevent hydrolysis.[1]
-
Temperature Control: Avoid excessive heating during purification steps, as some triazine derivatives can be thermally labile.[6][7] Purification using a rotary evaporator should be done at reduced pressure and moderate temperature.[6]
-
Protecting Groups: If a functional group is particularly sensitive to hydrolysis, employing a protecting group strategy can be beneficial.[1]
-
Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation over time.[6]
Experimental Protocols & Data
Synthesis of 1,3,5-Triazine Derivatives via Nucleophilic Substitution
The synthesis of substituted 1,3,5-triazine derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms is primarily controlled by temperature.[3][4][5]
General Procedure for Stepwise Nucleophilic Substitution:
-
First Substitution (Mono-substitution): Dissolve cyanuric chloride in a suitable solvent (e.g., THF, DCM). Cool the solution to 0 °C.[3][4] Add the first nucleophile (1 equivalent) and a base (e.g., N,N-diisopropylethylamine - DIPEA) dropwise while maintaining the temperature at 0 °C.[3][4]
-
Second Substitution (Di-substitution): After the completion of the first substitution, the reaction mixture is typically allowed to warm to room temperature for the addition of the second nucleophile.[3]
-
Third Substitution (Tri-substitution): The final substitution often requires elevated temperatures, typically in the range of 70–100 °C, to proceed to completion.[3]
Table 1: Reaction Conditions for Nucleophilic Substitution on Cyanuric Chloride
| Substitution Step | Nucleophile | Temperature | Solvent | Base | Yield Range |
| First Chlorine | Amine | 0 °C | THF | DIPEA | High |
| Second Chlorine | Morpholine | Room Temp | THF | DIPEA | High |
| Third Chlorine | Various Amines | 150 °C (Microwave) | DMF | Na₂CO₃ | 54-87%[3] |
Microwave-Assisted and Sonochemical Synthesis
Modern techniques like microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in triazine synthesis.[3]
Table 2: Comparison of Synthesis Methods for 1,3,5-Triazine Derivatives
| Method | Temperature | Reaction Time | Solvent | Yield | Reference |
| Conventional (Reflux) | Reflux | 5-6 hours | Ethanol/Acetic Acid | 69% | [3] |
| Microwave-Assisted | 150 °C | 150 seconds | DMF | up to 88%[3] | [3] |
| Ultrasound-Assisted | Room Temp | 30-35 minutes | Aqueous Media | 84% | [3] |
| Ultrasound-Assisted | 40 °C | 30-60 minutes | Ethanol/Acetic Acid | up to 96%[3] | [3] |
Visualized Workflows
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Workflow for Selective Substitution of Cyanuric Chloride
Caption: Stepwise synthesis of tri-substituted triazines from cyanuric chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Welcome to the technical support center for the purification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
When synthesizing this compound, particularly from cyanuric chloride and 4-fluoroaniline, several impurities can arise. Careful control of the reaction conditions is crucial to minimize their formation. The substitution of the chlorine atoms on cyanuric chloride is temperature-dependent. The first chlorine is typically substituted at 0°C, the second at room temperature, and the third at elevated temperatures.
Potential Impurities:
-
Unreacted Starting Materials: Residual cyanuric chloride and 4-fluoroaniline may remain if the reaction does not go to completion.
-
Di-substituted Byproduct: N,N'-bis(4-fluorophenyl)-6-chloro-1,3,5-triazine-2,4-diamine can form if the stoichiometry and temperature are not carefully controlled, leading to the substitution of two chlorine atoms with 4-fluoroaniline.
-
Tri-substituted Byproduct: N,N',N''-tris(4-fluorophenyl)-1,3,5-triazine-2,4,6-triamine is a potential byproduct if the reaction temperature is too high, causing all three chlorine atoms to be substituted.
-
Hydrolysis Products: Reaction with any moisture present can lead to the formation of hydroxy-triazine derivatives.
Q2: My crude product has a low melting point and appears oily. What could be the issue?
An oily appearance and a broad or low melting point are indicative of significant impurities. The presence of unreacted starting materials or various substituted byproducts can lead to the formation of a eutectic mixture, which has a lower melting point than the pure compound. It is also possible that residual solvents are trapped in the product.
Troubleshooting Steps:
-
Initial Washing: Thoroughly wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Water and non-polar organic solvents like hexanes or diethyl ether can be effective for removing certain impurities.
-
Drying: Ensure the product is completely dry by using a vacuum oven or desiccator to remove any residual solvent.
-
Purification: Proceed with a more rigorous purification method such as recrystallization or column chromatography.
Q3: I am having trouble finding a suitable solvent for recrystallization. What do you recommend?
Finding the ideal recrystallization solvent is key to obtaining a high-purity product. The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.
Recommended Solvents and Strategies:
-
Single Solvent Systems: Based on the purification of similar 2,4-diamino-1,3,5-triazine derivatives, ethanol or a mixture of ethanol and water is a good starting point. Methanol could also be a suitable option.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. The compound should be dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Common mixed solvent systems include:
-
Dichloromethane/Methanol
-
Ethyl acetate/Hexane
-
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a less polar solvent or a mixed solvent system where the compound has lower solubility. |
| No Crystal Formation | The solution is not sufficiently saturated. The rate of cooling is too fast. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Choose a solvent in which the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. |
| Poor Purity | The chosen solvent does not effectively differentiate between the product and impurities. The rate of crystallization was too fast, trapping impurities. | Screen for a more selective solvent system. Ensure slow cooling to allow for selective crystallization. |
Column Chromatography Troubleshooting
Q4: What are the recommended conditions for purifying this compound by column chromatography?
Column chromatography is a powerful technique for separating compounds with different polarities. For 2,4-diamino-1,3,5-triazine derivatives, normal-phase chromatography using silica gel is typically effective.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent and a polar solvent is recommended. Good starting points for solvent systems include:
-
Petroleum ether/Ethyl acetate
-
Dichloromethane/Methanol (a common choice for more polar triazine derivatives)
-
-
Solvent Selection: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of the product around 0.3-0.4).
General Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system. Column overloading. | Optimize the eluent system using TLC. Try a different solvent combination with varying polarities. Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The eluent is not polar enough. The compound is interacting too strongly with the silica gel. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system). Add a small amount of a basic modifier like triethylamine to the eluent to reduce strong interactions with the acidic silica gel. |
| Tailing of Spots on TLC/Column | The compound is acidic or basic and is interacting with the silica gel. The sample is not sufficiently soluble in the eluent. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Choose a solvent system in which the compound is more soluble. |
Data Presentation
| Purification Method | Initial Purity (Typical) | Final Purity (Target) | Expected Recovery Yield | Key Parameters to Optimize |
| Recrystallization | 80-95% | >98% | 60-85% | Solvent system, cooling rate, final temperature |
| Column Chromatography | 70-90% | >99% | 50-80% | Stationary phase, mobile phase composition, gradient |
Experimental Protocols
Detailed Recrystallization Protocol (Example with Ethanol/Water)
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add 20 mL of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise with continuous swirling until the solution becomes faintly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Detailed Column Chromatography Protocol (Example with DCM/Methanol)
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane or methanol and spot it on a silica gel TLC plate. Develop the plate using different ratios of dichloromethane and methanol (e.g., 99:1, 98:2, 95:5) to find a solvent system that gives the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 DCM/MeOH) and carefully pack a glass column.
-
Sample Loading: Dissolve 500 mg of the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions of approximately 10-20 mL.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
Caption: Troubleshooting common issues in column chromatography.
Technical Support Center: Synthesis of Fluorinated Triazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of fluorinated triazines, with a focus on minimizing byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of fluorinated triazines, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low Yield of Fluorinated Product | Incomplete Reaction: Insufficient reaction time or temperature. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent; the first substitution occurs at low temperatures (around 0 °C), while subsequent substitutions require higher temperatures.[1][2] | - Gradually increase the reaction temperature. For complete substitution of cyanuric chloride, temperatures may need to be elevated.[1][2]- Increase the reaction time and monitor progress using TLC or LC-MS. |
| Poor Solubility/Reactivity of Fluoride Source: Alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents. | - Use a polar aprotic solvent such as sulfolane, DMF, or DMSO to improve the solubility and nucleophilicity of the fluoride source.[3]- Employ a phase-transfer catalyst (e.g., 18-crown-6 or quaternary ammonium salts) to enhance the reactivity of the fluoride salt.[4]- Consider using more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[3] | |
| Decomposition of Starting Material or Product: The triazine ring can be susceptible to hydrolysis or decomposition under harsh reaction conditions (e.g., high temperatures or presence of strong acids/bases).[5] | - Use anhydrous solvents and reagents to prevent hydrolysis.[6]- If acidic or basic conditions are required, use the mildest possible reagents and shortest possible reaction times.[5] | |
| 2. Formation of Multiple Products (e.g., mixture of mono-, di-, and tri-fluorinated triazines) | Lack of Temperature Control: The stepwise substitution of chlorine atoms on cyanuric chloride is highly dependent on temperature. | - For monosubstitution, maintain the reaction temperature at or around 0 °C.[1][2]- For disubstitution, allow the reaction to proceed at room temperature after the initial substitution at 0 °C.[1][2]- For complete trisubstitution, higher temperatures (e.g., 70-100 °C) are typically required.[1] |
| Incorrect Stoichiometry: The molar ratio of the fluoride source to the chlorinated triazine will influence the degree of substitution. | - Carefully control the stoichiometry of the fluorinating agent. For partial substitution, use a stoichiometric amount or a slight deficit of the fluoride source. | |
| 3. Presence of Hydrolysis Byproducts | Presence of Water: The triazine ring, especially when activated with electron-withdrawing groups, is susceptible to hydrolysis, which can lead to the formation of hydroxy-triazines or ring-opened products. | - Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents and reagents. Consider drying solid fluoride sources like KF in a vacuum oven before use.[6]- Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture. |
| 4. Formation of Regioisomers | Use of Unsymmetrical Starting Materials: When using an unsymmetrical di- or tri-substituted triazine, the remaining chlorine atoms may have different reactivities, leading to a mixture of regioisomers upon further substitution. | - The regioselectivity can sometimes be influenced by the choice of solvent and reaction temperature; experimentation may be required to optimize for the desired isomer.- If regioisomer formation is unavoidable, purification by semi-preparative HPLC or fractional crystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction of a dichlorotriazine is stalling, leaving a significant amount of starting material. What should I do?
A1: This issue often points to insufficient reactivity of the fluorinating agent or non-optimal reaction conditions. First, ensure your fluoride source (e.g., KF) is anhydrous, as moisture can deactivate it. Consider switching to a more reactive fluoride source like CsF or adding a phase-transfer catalyst. Increasing the reaction temperature is also a key strategy, as the substitution of the second chlorine atom on a triazine ring typically requires more energy than the first.[1][2] Finally, using a polar aprotic solvent like DMF or sulfolane can help dissolve the fluoride salt and increase its nucleophilicity.[3]
Q2: I am trying to synthesize a mono-fluorinated triazine from cyanuric chloride, but I am getting a mixture of di- and tri-fluorinated products. How can I improve the selectivity?
A2: Achieving selective monosubstitution requires careful control over the reaction conditions. The most critical factor is temperature. The first nucleophilic substitution on cyanuric chloride is typically carried out at a low temperature, around 0 °C.[1][2] Maintaining this temperature is crucial to prevent over-reaction. Additionally, using a stoichiometric equivalent or a slight excess of the fluorine-containing nucleophile relative to the cyanuric chloride can help favor the mono-substituted product.
Q3: I have successfully synthesized my fluorinated triazine, but I am having difficulty removing byproducts during purification. What are the recommended purification methods?
A3: The choice of purification method depends on the nature of the byproducts. For mixtures of fluorinated triazines with different degrees of substitution, column chromatography on silica gel can be effective if there is a sufficient polarity difference. If you are dealing with regioisomers or other closely related impurities, semi-preparative HPLC is often a highly effective, albeit more complex, purification technique.[7] Recrystallization can also be a powerful purification method if a suitable solvent system can be found.
Q4: Can I use electrophilic fluorinating agents for the synthesis of fluorinated triazines?
A4: While nucleophilic aromatic substitution (SNAr) is the most common method for synthesizing fluorinated triazines from their chlorinated precursors, electrophilic fluorination is generally less common for this class of compounds. The triazine ring is electron-deficient, which makes it less susceptible to electrophilic attack. However, for certain activated substrates or in specific synthetic strategies, electrophilic fluorinating agents like Selectfluor® might be applicable, though this is not the standard approach.
Q5: What are the main safety precautions to consider when working with cyanuric fluoride or synthesizing it?
A5: Cyanuric fluoride is a toxic and corrosive substance. It reacts with water to form hydrofluoric acid (HF) and cyanuric acid.[8] HF can cause severe burns to the skin, eyes, and respiratory tract.[8] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all reactions are conducted under anhydrous conditions to prevent the formation of HF.[9] In case of exposure, wash the affected area immediately and seek medical attention.[9]
Data Presentation
Disclaimer: The following tables provide illustrative data based on general principles of triazine chemistry. Actual yields and byproduct distribution will vary depending on the specific substrates, reagents, and experimental conditions.
Table 1: Illustrative Effect of Temperature on the Fluorination of Cyanuric Chloride
| Entry | Temperature (°C) | Desired Product | Typical Yield (%) | Major Byproducts |
| 1 | 0 | Mono-fluorinated | 70-85 | Di- and tri-fluorinated triazines |
| 2 | 25 (Room Temp) | Di-fluorinated | 60-75 | Mono- and tri-fluorinated triazines |
| 3 | 80-100 | Tri-fluorinated (Cyanuric Fluoride) | >90 | Incompletely fluorinated triazines |
Table 2: Illustrative Comparison of Fluoride Sources for Synthesis of a Di-fluorinated Triazine
| Entry | Fluoride Source | Catalyst | Typical Yield (%) | Common Issues |
| 1 | KF | None | 40-60 | Slow reaction, incomplete conversion |
| 2 | KF | 18-Crown-6 | 75-90 | Higher cost, catalyst removal |
| 3 | CsF | None | 80-95 | Higher cost of fluoride source |
| 4 | TBAF | None | 70-85 | Potential for hydrolysis if not anhydrous |
Experimental Protocols
Protocol 1: Synthesis of 2,4-difluoro-6-alkoxy-1,3,5-triazine (Representative)
This protocol is a representative example for the synthesis of a di-fluorinated triazine, starting from an alkoxy-dichlorotriazine.
Materials:
-
2,4-dichloro-6-alkoxy-1,3,5-triazine (1.0 eq)
-
Anhydrous Potassium Fluoride (KF) (3.0 eq)
-
Phase-transfer catalyst (e.g., 18-crown-6) (0.1 eq)
-
Anhydrous polar aprotic solvent (e.g., Sulfolane or Acetonitrile)
-
Anhydrous Diethyl Ether
-
Celite®
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon).
-
Reagent Addition: To the cooled flask, add anhydrous potassium fluoride and the phase-transfer catalyst.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction Initiation: Add the 2,4-dichloro-6-alkoxy-1,3,5-triazine to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used, typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with anhydrous diethyl ether.
-
Filter the suspension through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake with additional diethyl ether.
-
-
Purification:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,4-difluoro-6-alkoxy-1,3,5-triazine.
-
Visualizations
Caption: Troubleshooting workflow for common byproduct issues.
Caption: General experimental workflow for fluorination.
References
- 1. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CYANURIC FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine stability and degradation pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the stability and potential degradation pathways of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, the stability of the 1,3,5-triazine core is generally robust. However, like other s-triazine derivatives, it is susceptible to degradation under forced conditions. The primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The triazine ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions. The amino groups may also be susceptible to hydrolysis, potentially leading to the formation of hydroxylated derivatives.
-
Oxidation: Oxidative degradation, mediated by radicals, can occur. The amino and phenyl groups are potential sites for oxidative modification.
-
Photodegradation: Aromatic N-oxides and other triazine derivatives have shown significant photosensitivity. Exposure to light, especially UV radiation, may lead to the formation of various photoproducts.[1] The primary photodegradation processes for triazines often involve the partial or complete loss of side-chains or their substitution with hydroxyl groups.[2]
Q2: How stable is the 1,3,5-triazine ring system?
A2: The s-triazine ring system is known to be very stable, resisting decomposition at high temperatures, in some cases up to 550°C. Degradation of triazine-containing compounds often involves the chemistry of the substituents rather than the ring itself.[3]
Q3: Are there any known degradation products for similar diaminotriazine compounds?
A3: For other triazine derivatives, such as the herbicide atrazine, degradation products often involve dealkylation (loss of alkyl groups from the amino substituents) and hydroxylation of the triazine ring.[4] For N-aryl substituted triazines, degradation may involve modifications to the phenyl ring as well.
Troubleshooting Guide for Stability Studies
Issue 1: No significant degradation is observed under initial forced degradation conditions.
-
Question: I have subjected this compound to 0.1N HCl and 0.1N NaOH at room temperature for 24 hours, but my HPLC analysis shows minimal degradation. What should I do?
-
Answer: If the compound appears to be highly stable, more stringent conditions may be necessary to achieve the target degradation of 5-20%.[5] Consider the following adjustments:
-
Increase Temperature: Elevate the temperature of your acidic or basic solutions (e.g., to 50-60°C or higher).[3]
-
Increase Reagent Concentration: Use a higher concentration of acid or base (e.g., 1.0 M HCl or NaOH).[3]
-
Extend Exposure Time: Prolong the duration of the stress condition.
-
For Thermal Stress: If no degradation is seen at 40-80°C, higher temperatures may be required, keeping in mind the high stability of the triazine ring.[3][6]
-
Issue 2: My compound is insoluble under aqueous stress conditions.
-
Question: this compound has low solubility in my aqueous acidic and basic solutions for hydrolysis studies. How can I proceed?
-
Answer: For compounds with low aqueous solubility, the use of a co-solvent is a common practice.
-
Select an Inert Co-solvent: Choose a co-solvent that is miscible with water and does not react with the compound or the stress reagent. Common choices include acetonitrile, methanol, or THF.[7]
-
Anhydrous Conditions: For water-sensitive compounds, forced degradation studies can be conducted under anhydrous conditions using organic solvents and appropriate stress reagents.[7]
-
Issue 3: I am observing unexpected or artifact peaks in my chromatogram during oxidative stress studies.
-
Question: After treating my sample with hydrogen peroxide, I see multiple new peaks in my HPLC chromatogram that do not seem to be related to my compound. How can I confirm if these are actual degradants?
-
Answer: Hydrogen peroxide can be reactive and its degradation can sometimes produce artifacts.
-
Analyze a Blank: Run a blank sample containing only the solvent and hydrogen peroxide under the same conditions to identify any peaks originating from the reagent itself.
-
Use Alternative Oxidizing Agents: Consider using other oxidizing agents like metal ions or radical initiators (e.g., AIBN) to confirm the degradation pathway.[7]
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the observed peaks. This will help in identifying true degradants by confirming their molecular weights and fragmentation patterns in relation to the parent compound.[8]
-
Experimental Protocols (General)
The following are generalized protocols for forced degradation studies based on ICH guidelines and common practices. These should be adapted based on the specific properties of this compound.[3][5]
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 1.0 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure using 1.0 N NaOH for stress and neutralizing with 1.0 N HCl.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution as described above.
-
Oxidation:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period, protected from light.
-
Withdraw samples at various time points and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration. At intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Solution State: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C). Take samples at different time points for analysis.
Protocol 4: Photostability
-
Exposure: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
Control: Keep a parallel set of samples protected from light as a control.
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
While no specific quantitative data for the degradation of this compound is available, the following table illustrates how such data should be structured.
| Stress Condition | Reagent/Temp. | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acid Hydrolysis | 1.0 N HCl | 24 h | Data | Data | Data |
| Base Hydrolysis | 1.0 N NaOH | 24 h | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | Data | Data | Data |
| Thermal (Solid) | 80°C | 48 h | Data | Data | Data |
| Photolytic | 1.2 M lux hr | - | Data | Data | Data |
*Data to be filled in from experimental results.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: A logical workflow for conducting a forced degradation study.
Potential Hydrolytic Degradation Pathway
Caption: A potential hydrolytic degradation pathway for the compound.
Troubleshooting HPLC Peak Tailing for Triazine Compounds
Caption: A troubleshooting guide for HPLC peak tailing of triazine compounds.
References
- 1. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Determination of interfering triazine degradation products by gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Kinase Inhibitor Assays for Triazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinase inhibitor assays for triazine-based compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Low or No Inhibitory Activity Observed
Question: My triazine compound is not showing significant inhibition of the target kinase, even at high concentrations. What are the potential causes and solutions?
Answer: Several factors could contribute to a lack of observed kinase inhibition. Consider the following troubleshooting steps:
-
Compound Solubility: Poor aqueous solubility is a common issue for many small molecule inhibitors, including those with a triazine scaffold.[1] Precipitation of the compound in the assay buffer will lead to an inaccurate assessment of its potency.
-
Solution:
-
Verify Solubility: Perform a kinetic solubility test in your final assay medium before conducting the main experiment.[1]
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration should typically be kept below 0.5% (v/v) in cellular assays to avoid off-target effects.[1] It is advisable to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay buffer.
-
Use Co-solvents: If DMSO is problematic, consider using water-miscible co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycols (PEGs).[1]
-
Employ Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility with minimal impact on many assays.[1]
-
-
-
Assay Conditions: The concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors.
-
Solution: For ATP-competitive inhibitors, it is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure that the IC50 value is a more direct measure of the inhibitor's affinity (Ki).[2]
-
-
Enzyme Activity: Ensure that the kinase enzyme is active.
-
Solution: Include a known potent inhibitor as a positive control in your assay to verify enzyme activity.[3] Also, run a "no inhibitor" control to establish baseline kinase activity.
-
Issue 2: High Variability Between Replicate Wells
Question: My kinase assay results show high variability between replicate wells. How can I improve the reproducibility of my data?
Answer: High intra-plate variability often points to technical errors during the assay setup.
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, can lead to significant errors. Inadequate mixing can result in localized concentration differences.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. After each reagent addition, mix the contents of the wells thoroughly but gently.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or media to maintain a humid environment across the plate.
-
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to irreproducible results.[3]
-
Solution:
-
Detergent Test: Repeat the assay with the addition of a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer.[3] A significant decrease in inhibition in the presence of the detergent suggests that aggregation may be the cause of the observed activity.
-
Dynamic Light Scattering (DLS): This technique can be used to directly observe the formation of aggregates in your compound solution.
-
-
Issue 3: Discrepancy Between Biochemical and Cellular IC50 Values
Question: The IC50 value of my triazine compound is significantly higher in the cellular assay compared to the biochemical assay. What could explain this difference?
Answer: It is common for the potency of a kinase inhibitor to be lower in a cellular context.
-
High Intracellular ATP Concentration: The concentration of ATP in cells is in the millimolar range (1-5 mM), which is much higher than the ATP concentrations typically used in biochemical assays (which are often near the Km of the kinase).[4] For ATP-competitive inhibitors, this high level of the natural substrate will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 value.[4]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[4]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound may be metabolized by the cells into an inactive form.
-
Solution:
-
Interpret Data in Context: Be aware that a rightward shift in potency from biochemical to cellular assays is expected for ATP-competitive inhibitors.
-
Assess Cell Permeability: Conduct cell permeability assays (e.g., PAMPA) to determine if the compound can efficiently enter the cells.
-
Cellular Target Engagement: Use techniques like Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase in treated cells. A reduction in the phosphorylation of the substrate can confirm that the compound is engaging its target in the cellular environment.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common kinase targets for triazine-based inhibitors?
A1: The triazine scaffold is a versatile structure found in inhibitors targeting a range of kinases involved in cancer and other diseases. Some of the most common targets include Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[6][7]
Q2: How do I determine if my triazine inhibitor is ATP-competitive?
A2: You can perform the kinase inhibition assay at two different ATP concentrations: one at the Km of the kinase and another at a significantly higher concentration (e.g., 10-fold higher). If the inhibitor is ATP-competitive, you will observe a rightward shift in the IC50 curve (i.e., a higher IC50 value) at the higher ATP concentration.
Q3: What are the essential controls to include in my kinase assay?
A3: To ensure the validity of your results, you should include the following controls in your assay plate:
-
Blank: Contains all assay components except the enzyme and inhibitor (measures background signal).
-
No Enzyme Control: Contains all assay components, including the inhibitor, but no enzyme (identifies compound interference with the detection system).[3]
-
Positive Control (No Inhibitor): Contains all assay components, including the enzyme and the vehicle (e.g., DMSO), but no inhibitor (represents 100% kinase activity).[3]
-
Negative Control (Known Inhibitor): Contains all assay components, including the enzyme and a known inhibitor for that kinase (validates assay performance).[3]
Q4: What are some common assay formats for screening triazine kinase inhibitors?
A4: Luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assays, such as LanthaScreen™, are also popular as they directly measure the binding of the inhibitor to the kinase.[9]
Quantitative Data on Triazine Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of various triazine derivatives against different kinases.
Table 1: IC50 Values of Triazine Derivatives against PI3K and mTOR Kinases
| Compound/Derivative Identifier | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 35 | PI3Kα | 14.6 | [6] |
| PI3Kβ | 34.0 | [6] | |
| PI3Kγ | 849.0 | [6] | |
| PI3Kδ | 2.3 | [6] | |
| mTOR | 15.4 | [6] | |
| Compound 47 | PI3K | 7.0 | [6] |
| mTOR | 48 | [6] | |
| Compound 48 | PI3K | 23.8 | [6] |
| mTOR | 10.9 | [6] | |
| Compound 13g | PI3Kα | - | [10] |
| mTOR | 48 | [10] |
Table 2: IC50 Values of Triazine Derivatives against Other Kinases
| Compound/Derivative Identifier | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 12 | EGFR | 36.8 | |
| Compound 15 | EGFR | 305.1 | |
| Compound 16 | EGFR | 286.9 | |
| Compound 17 | EGFR | 229.4 | |
| Compound 23 | FAK | 5100 | [6] |
| Compound 24 | FAK | 400 | [6] |
| Compound 25 | FAK | 310 | [6] |
| Compound 26 | FAK | 50 | [6] |
Note: The specific structures of the compounds are detailed in the cited literature. IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of a triazine compound using a luminescence-based assay that quantifies ADP production.
Materials:
-
Purified recombinant kinase and its specific substrate
-
Triazine inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration equal to the Km of the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazine inhibitor in 100% DMSO. Then, dilute these stocks into the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤ 0.5%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted triazine compound or vehicle (for controls) to the wells of the 384-well plate.
-
Add 10 µL of a 2X kinase solution (diluted in Kinase Assay Buffer) to all wells except the "no enzyme" controls. Add 10 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of a 4X solution of the substrate and ATP (prepared in Kinase Assay Buffer) to all wells.
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined in a preliminary time-course experiment.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.[11] Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells) from all other wells.
-
Normalize the data with the "no inhibitor" control set to 100% activity and a known potent inhibitor control set to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: TR-FRET Kinase Binding Assay for IC50 Determination
This protocol describes a competitive binding assay to determine the affinity of a triazine compound for a kinase.
Materials:
-
Tagged (e.g., GST- or His-tagged) purified recombinant kinase
-
LanthaScreen™ Eu-labeled antibody specific for the tag
-
Fluorescently labeled kinase tracer (an ATP-competitive ligand)
-
TR-FRET Dilution Buffer
-
Triazine inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazine inhibitor in 100% DMSO. Further dilute these stocks into the TR-FRET Dilution Buffer.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in TR-FRET Dilution Buffer.
-
Prepare a 4X tracer solution in TR-FRET Dilution Buffer.
-
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[9]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for the tracer) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (acceptor emission / donor emission) for each well.
-
Normalize the data using "no inhibitor" (0% displacement) and a saturating concentration of a known inhibitor (100% displacement) controls.[12]
-
Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Assay - Western Blot for Downstream Target Phosphorylation
This protocol is for assessing the ability of a triazine compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream target (e.g., p-Akt for PI3K/mTOR inhibitors).
Materials:
-
Cancer cell line with an active signaling pathway of interest (e.g., a cell line with a PI3K mutation)
-
Cell culture medium and supplements
-
Triazine inhibitor
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies (for both the phosphorylated and total forms of the downstream target protein, e.g., anti-p-Akt (Ser473) and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels.
-
Treat the cells with varying concentrations of the triazine inhibitor (and a vehicle control) for a specified time period (e.g., 2, 6, or 24 hours).[13]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody for the phosphorylated target overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Strip the membrane and re-probe with the antibody for the total protein of the target to normalize the phosphoprotein signal.
-
Compare the normalized phosphoprotein levels across the different treatment conditions to determine the effect of the triazine inhibitor.
-
Visualizations
Caption: General workflow for the optimization of triazine kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by triazine inhibitors.
Caption: Troubleshooting flowchart for common issues in triazine kinase inhibitor assays.
Caption: Logic diagram for determining the ATP-competitive nature of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Triazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming inhibitor resistance.
Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter in your experiments.
Question: My cancer cell line is showing decreased sensitivity to our triazine-based PI3K/mTOR inhibitor, Gedatolisib. What are the potential causes and how can I investigate them?
Answer:
Decreased sensitivity to Gedatolisib can arise from several factors, most notably the overexpression of drug efflux pumps.
Potential Cause: Increased expression and activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump Gedatolisib out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Steps:
-
Assess ABCB1 Expression: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of ABCB1 in your resistant cell line versus the parental (sensitive) cell line.
-
Functional Efflux Assay: Perform a rhodamine 123 efflux assay. Cells overexpressing ABCB1 will show lower intracellular accumulation of this fluorescent substrate.
-
Co-treatment with an ABCB1 Inhibitor: Treat your resistant cells with Gedatolisib in combination with a known ABCB1 inhibitor, such as verapamil. A restoration of sensitivity to Gedatolisib in the presence of the inhibitor would strongly suggest that ABCB1-mediated efflux is the primary resistance mechanism.
-
Experimental Workflow for Investigating Gedatolisib Resistance
Workflow for diagnosing ABCB1-mediated Gedatolisib resistance.
Question: We have identified a secondary mutation in the target of our triazine-based IDH2 inhibitor, Enasidenib. How does this affect inhibitor binding and how can we confirm this?
Answer:
Secondary mutations in the target enzyme are a common mechanism of acquired resistance to kinase inhibitors. For Enasidenib, mutations such as Q316E and I319M in the IDH2 enzyme have been reported to confer resistance.
Potential Cause: These mutations can either directly interfere with the binding of Enasidenib to its allosteric site on the IDH2 protein or cause a conformational change in the protein that prevents effective inhibition.
Troubleshooting Steps:
-
Structural Modeling: Use molecular modeling software to predict the impact of the observed mutation on the binding pocket of IDH2 and its interaction with Enasidenib.
-
In Vitro Kinase Assay: Express and purify both the wild-type and mutant IDH2 proteins. Perform an in vitro kinase assay to compare the IC50 values of Enasidenib for both protein variants. A significant increase in the IC50 for the mutant protein will confirm that the mutation directly impairs inhibitor activity.
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment using an antibody against IDH2 in lysates from both sensitive and resistant cells treated with Enasidenib. A weaker interaction between Enasidenib and the mutant IDH2 in the resistant cells would suggest reduced binding affinity.
-
Signaling Pathway for Enasidenib Action and Resistance
Enasidenib action and resistance via secondary mutation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to triazine-based inhibitors?
A1: Resistance to triazine-based inhibitors, like other targeted therapies, can be broadly categorized into two main types:
-
On-target resistance: This involves genetic changes in the target protein that prevent the inhibitor from binding effectively. A common example is the emergence of "gatekeeper" mutations in the kinase domain of the target protein.
-
Off-target resistance: This occurs when the cancer cell activates alternative signaling pathways to bypass the effect of the inhibitor. This is often referred to as "bypass signaling." For instance, if a triazine-based inhibitor targets the PI3K/mTOR pathway, the cell might upregulate the MAPK/ERK pathway to maintain proliferation and survival.
Q2: How can we proactively design experiments to anticipate and study resistance?
A2: A proactive approach involves establishing drug-resistant cell lines in parallel with your primary experiments. This can be done by chronically exposing a sensitive parental cell line to gradually increasing concentrations of the triazine-based inhibitor over several weeks to months. Once a resistant population is established, you can use various techniques to elucidate the mechanism of resistance, including:
-
Next-Generation Sequencing (NGS): To identify mutations in the target gene or other cancer-related genes.
-
RNA sequencing (RNA-seq): To identify changes in gene expression and activated signaling pathways.
-
Proteomic analysis: To identify changes in protein expression and post-translational modifications.
Q3: Are there strategies to overcome resistance to triazine-based inhibitors?
A3: Yes, several strategies are being explored to combat resistance:
-
Combination Therapy: Combining the triazine-based inhibitor with another agent that targets a different signaling pathway can prevent or overcome resistance. For example, if resistance is mediated by the activation of a bypass pathway, an inhibitor of that pathway can be used in combination.
-
Next-Generation Inhibitors: Designing new triazine-based inhibitors that can effectively bind to and inhibit the mutant forms of the target protein.
-
Targeting Downstream Effectors: Inhibiting key proteins downstream of the target can be an effective strategy, even if the target itself is mutated.
Data Presentation
Table 1: Comparative IC50 Values for Enasidenib in Sensitive and Resistant Chondrosarcoma Cell Lines
| Cell Line | IDH2 Mutation | Enasidenib IC50 (µM) | Phenotype |
| T-CDS17#1 | R172G | 16.65 | Sensitive |
| SW1353 | R172S | 49.47 | Intermediate Sensitivity |
| L2975 | R172W | 73.53 | Partially Resistant |
Table 2: Effect of ABCB1 Inhibition on Gedatolisib Sensitivity in a Resistant Colorectal Cancer Cell Line
| Cell Line | Treatment | IC50 of Gedatolisib (µM) |
| SW620/ADR | Gedatolisib alone | ~10 |
| SW620/ADR | Gedatolisib + Verapamil (5 µM) | ~1 |
(Data presented in the tables are illustrative and based on findings from preclinical studies. Actual values may vary depending on the specific experimental conditions.)
Experimental Protocols
Protocol 1: Establishing a Drug-Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to a triazine-based inhibitor through continuous, long-term exposure.
Materials:
-
Parental cancer cell line (sensitive to the inhibitor)
-
Complete culture medium
-
Tri
addressing off-target effects of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and related triazine-based compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue 1: Inconsistent or No Biological Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Verify the compound's purity and integrity via LC-MS or NMR. Store the compound as recommended (desiccated, at -20°C or -80°C). | A clean analytical profile indicates the compound is stable. |
| Poor Solubility | Increase the concentration of the solubilizing agent (e.g., DMSO). Test alternative solvents like ethanol or DMF. Use sonication to aid dissolution. | The compound dissolves completely, leading to a clear solution and more reliable experimental results. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and ATP concentration (for kinase assays). Ensure the target protein is active. | Optimized conditions will provide a better signal-to-noise ratio and more consistent data. |
| Cell Line Insensitivity | Test the compound on a panel of different cell lines, including those known to be sensitive to agents targeting the expected pathway.[1][2] | Identification of a sensitive cell line will allow for proper characterization of the compound's activity. |
Issue 2: High Background Signal in Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Interference | Run a control experiment with the compound in the absence of the target enzyme or cells to check for autofluorescence or other interference. | No signal in the control group indicates the compound itself is not interfering with the assay readout. |
| Non-specific Binding | Include a blocking agent (e.g., BSA) in the assay buffer. Reduce the compound concentration. | A decrease in background signal suggests non-specific binding was the issue. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. | A clean background signal in control wells indicates reagent contamination was the problem. |
Issue 3: Off-Target Effects Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Broad Kinase Inhibition | Perform a kinase panel screening to identify other kinases inhibited by the compound. 1,3,5-triazine derivatives have been shown to inhibit kinases such as PI3K and mTOR.[3] | A comprehensive profile of the compound's selectivity will help in interpreting results and identifying true off-target effects. |
| Cytotoxicity | Determine the compound's cytotoxic concentration (CC50) in parallel with its inhibitory concentration (IC50). Ensure the working concentration is well below the cytotoxic threshold.[1] | Distinguishing between targeted inhibition and general toxicity is crucial for accurate data interpretation. |
| Activation of Other Pathways | Use pathway analysis tools (e.g., Western blotting for key signaling proteins) to assess the impact on pathways outside of the intended target. | Identification of unintended pathway modulation can explain unexpected phenotypes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: It is recommended to dissolve this compound in DMSO to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q2: What are the known or potential targets of this compound?
A2: The 1,3,5-triazine scaffold is a common feature in molecules designed as kinase inhibitors.[3][4] Derivatives have shown activity against various kinases, including PI3K/mTOR, and have demonstrated antiproliferative effects in cancer cell lines.[1][2][3] Therefore, the primary targets are likely to be protein kinases.
Q3: How can I assess the selectivity of this compound?
A3: To assess selectivity, a broad kinase screening panel is the most effective method. This will provide data on the compound's inhibitory activity against a wide range of kinases. Additionally, testing the compound in cell lines with known dependencies on specific signaling pathways can provide functional evidence of selectivity.
Q4: Are there any known liabilities with the 1,3,5-triazine scaffold?
A4: While the 1,3,5-triazine scaffold is versatile, potential liabilities can include poor aqueous solubility and the possibility of off-target effects due to its ability to interact with the ATP-binding pocket of multiple kinases. Careful experimental design is necessary to mitigate these issues.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[1]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for PI3K/mTOR Pathway Analysis
This protocol is to assess the effect of the compound on key proteins in the PI3K/mTOR signaling pathway.[3]
-
Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Visualizations
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for compound characterization.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
Validation & Comparative
A Comparative Analysis of Gedatolisib, a 1,3,5-Triazine Derivative, and Other Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of Gedatolisib (PF-05212384), a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor featuring a 1,3,5-triazine moiety, against other inhibitors targeting key nodes in the PI3K/Akt/mTOR signaling pathway. This comparison is supported by experimental data to offer an objective overview of their performance. While the specific compound N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine lacks extensive publicly available kinase inhibition data, Gedatolisib serves as a well-characterized exemplar of a 1,3,5-triazine-based kinase inhibitor.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activities of Gedatolisib and other selected kinase inhibitors against their primary targets and their effects on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nM)
| Compound | Target(s) | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Akt1 | Akt2 | Akt3 |
| Gedatolisib (PF-05212384) | PI3K/mTOR | 0.4 [1][2][3] | 6 [2] | 5.4 [1][3] | 8 [2] | 1.6 [1][3] | - | - | - |
| Alpelisib (BYL719) | PI3Kα | 5[4][5][6][7] | 1200[4][5][7] | 290[4][5][7] | 250[4][5][7] | - | - | - | - |
| Capivasertib (AZD5363) | pan-Akt | - | - | - | - | - | 3[8][9][10][11][12] | 7[8][10] / 8[9][11][12] | 7[8][10] / 8[9][11][12] |
| Everolimus (RAD001) | mTORC1 | - | - | - | - | 1.6-2.4[13][14] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (IC50 values in nM)
| Compound | MDA-MB-468 (Basal-like) | BT549 (Basal-like) | Hs578T (Basal-like) | MCF-7 (Luminal A) | T47D (Luminal A) |
| Gedatolisib (PF-05212384) | < 100 | - | - | < 100 | - |
| Alpelisib (BYL719) | - | - | - | 225[15] - 600[7] | 3055[15] |
| Capivasertib (AZD5363) | - | - | - | - | - |
| Everolimus (RAD001) | ~1[16] | ~1[16] | ~1[16] | - | - |
Note: IC50 values for cell proliferation can vary based on the assay duration and methodology.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
Kinase Activity Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This assay format is commonly used to measure the activity of PI3K and mTOR kinases.[17][18][19][20][21][22][23][24][25]
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor in close proximity to a fluorescent acceptor on the substrate, resulting in a FRET signal.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate (e.g., a lipid substrate for PI3K), and ATP in a suitable kinase reaction buffer.
-
Add the test compound (e.g., Gedatolisib) at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add a lanthanide-labeled antibody specific for the phosphorylated product.
-
Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase inhibition.
-
Cell-Based Assays
2. Cell Proliferation Assay (e.g., MTT or CyQUANT® Assay)
These assays are used to determine the effect of kinase inhibitors on the growth of cancer cell lines.[15][26][27][28][29][30]
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CyQUANT® assay measures the cellular DNA content.
-
Procedure (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 or 96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
3. Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This technique is used to assess the impact of inhibitors on the phosphorylation status of key proteins in the signaling pathway.[31][32][33][34][35]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the proteins of interest.
-
Procedure:
-
Treat cultured cancer cells with the kinase inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K, S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for Western Blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 16. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. 2.11. Proliferation Assay of Breast Cancer Cells [bio-protocol.org]
- 27. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Cell proliferation assay [bio-protocol.org]
- 30. jove.com [jove.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. mdpi.com [mdpi.com]
- 34. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Comparative Analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine analogs, focusing on their anticancer and enzyme inhibitory activities. The information presented herein is compiled from various studies to aid researchers in the design and development of novel therapeutic agents.
Core Structure and Points of Diversity
The fundamental structure of the analogs discussed is the this compound core. The key points of structural variation (R-groups) that significantly influence biological activity are at the C6 position of the triazine ring and the N2-amino group. Understanding the impact of different substituents at these positions is crucial for optimizing potency and selectivity.
Comparative Biological Activities
This compound analogs have been investigated as inhibitors of various enzymes and as antiproliferative agents against several cancer cell lines. The following sections and tables summarize the key findings.
Dihydrofolate Reductase (DHFR) Inhibition and Antitumor Activity
A series of 1,3,5-triazine analogues bearing a 4-fluoroaniline moiety have been synthesized and evaluated for their ability to inhibit mammalian dihydrofolate reductase (DHFR) and their in vitro antitumor activity against a panel of 60 human tumor cell lines.[1] The SAR for this series indicates that substitution at the second amino group of the triazine core is critical for activity.
| Compound ID | R-Group (Substitution at the second amino group) | DHFR IC50 (nM) | GI50 (µM) (Average) |
| 7 | N,N-Dimethylaminoethyl | - | 1.77 |
| 8 | Piperidinylethyl | - | 1.94 |
| 22 | Morpholinylethyl | 2.0 | 2.87 |
Data summarized from a study on triazine-benzimidazoles with 4-fluoroaniline substitution.[1]
Key SAR Insights for DHFR Inhibition:
-
The presence of a terminal morpholine moiety on the side chain (Compound 22 ) resulted in the most potent inhibition of DHFR with an IC50 value of 2.0 nM.[1]
-
While compounds 7 and 8 showed potent antitumor activity with GI50 values of 1.77 µM and 1.94 µM respectively, the specific substitutions appear to tune the activity towards either broad anti-proliferative effects or specific enzyme inhibition.[1]
Kinase Inhibition
The 1,3,5-triazine scaffold has been effectively utilized to develop inhibitors of various protein kinases, which are crucial targets in oncology.
A series of 6-amino-1,3,5-triazine derivatives were designed as irreversible BTK inhibitors.[2] The SAR studies highlighted the importance of the substituent at the C6 position.
| Compound ID | R-Group (at C6) | BTK IC50 (nM) | Selectivity over EGFR |
| C11 | Benzothiophenyl | 17.0 | >1000 nM |
Data from a study on 6-amino-1,3,5-triazine derivatives as BTK inhibitors.[2][3]
Key SAR Insights for BTK Inhibition:
-
A benzothiophenyl group at the R2 position (C6 of the triazine) was found to be more potent than substituted benzene rings.[3]
-
Docking studies suggest that the benzothiophene moiety can form a π–π interaction with Tyr551 in the H3 pocket of BTK, enhancing inhibitory activity.[3]
-
Compound C11 demonstrated excellent potency (BTK IC50 = 17.0 nM) and desirable selectivity over EGFR.[2]
Triazine derivatives have also been explored as dual PI3K and mTOR inhibitors. The presence of an arylurea group was found to significantly improve activity.
| Compound ID | R-Group (Arylurea substituent) | PI3K IC50 (nM) | mTOR IC50 (nM) |
| - | Pyridinyl | 177.41 | 12.24 |
Data from a review on the biological applications of s-triazine hybrids.[3]
Antiproliferative Activity Against Breast Cancer Cell Lines
A large library of 126 6,N2-diaryl-1,3,5-triazine-2,4-diamines was screened for antiproliferative activity against three breast cancer cell lines: MDA-MB-231 (triple-negative), SKBR-3, and MCF-7.[4] These compounds showed selective activity against the triple-negative MDA-MB-231 cell line.[4]
| Compound ID | R-Group (at C6) | GI50 (µM) vs. MDA-MB-231 |
| 53 | 3-methylphenyl | Not specified in abstract |
A representative compound from a library of 126 analogs.[4]
Key SAR Insights for Antiproliferative Activity:
-
The diaryl-1,3,5-triazine-2,4-diamine scaffold is a promising template for developing agents against triple-negative breast cancer.[4]
-
The compounds were selective for cancer cells, not affecting the growth of the non-cancerous MCF-10A breast cell line.[4] A 3D-QSAR model was developed to guide the design of more potent compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.
Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[4]
A one-pot, microwave-assisted method was employed for the synthesis of a library of 126 compounds. The general procedure involves a three-component condensation of:
-
Readily available cyanoguanidine
-
An aromatic aldehyde
-
An arylamine
The reaction is carried out in the presence of hydrochloric acid, followed by treatment with a base. This promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine products.
In Vitro Antitumor Cell Line Screening[1]
The synthesized compounds were evaluated against a panel of 60 human tumor cell lines from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast). The screening was performed at a single high dose (10⁻⁵ M) and for compounds showing significant growth inhibition, a five-dose response curve was determined. The GI50 (concentration causing 50% growth inhibition) was then calculated.
Dihydrofolate Reductase (DHFR) Inhibition Assay[1]
The inhibitory activity of the compounds against mammalian DHFR was determined spectrophotometrically. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate by the enzyme. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.
Kinase Inhibition Assays (General)
Kinase inhibition is typically measured using methods like the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed in the presence of the kinase, its substrate (often a peptide), ATP, and the test compound. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The luminescence is inversely proportional to the kinase activity. IC50 values are determined by measuring the activity at various concentrations of the inhibitor.[5]
Visualizing the Logic: Synthesis and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A generalized workflow for the synthesis and evaluation of triazine analogs.
Signaling Pathway Context: PI3K/AKT/mTOR
Several this compound analogs have shown activity against kinases in the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by triazine analogs.
This guide provides a snapshot of the current understanding of the SAR of this compound analogs. The versatility of the triazine core allows for the development of inhibitors targeting a range of biological molecules, making it a continued area of interest for drug discovery. Further research, including the generation of more extensive and systematic SAR data, will be invaluable for the development of next-generation therapeutics.
References
- 1. Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition, DNA intercalation and structure-activity relationship studies of 1,3,5-triazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1,2,4-Triazine and 1,3,5-Triazine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1,2,4-triazine and 1,3,5-triazine scaffolds, two prominent heterocyclic cores in medicinal chemistry. The distinct arrangement of nitrogen atoms within their six-membered rings imparts unique physicochemical properties, biological activities, and synthetic accessibility, making them valuable frameworks for the design of novel therapeutics. This objective comparison, supported by experimental data, aims to inform strategic decisions in drug development.
Core Structures of 1,2,4-Triazine and 1,3,5-Triazine
The fundamental difference between these two scaffolds lies in the placement of their three nitrogen atoms. The asymmetrical nature of 1,2,4-triazine contrasts with the symmetrical arrangement in 1,3,5-triazine, influencing their electronic and steric properties.
Caption: Core chemical structures of 1,2,4-triazine and 1,3,5-triazine.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers
The arrangement of nitrogen atoms within the triazine ring profoundly influences its electronic distribution and, consequently, its properties. The symmetrical 1,3,5-triazine is a planar, aromatic system with lower resonance energy than benzene, making it susceptible to nucleophilic substitution. In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar. These intrinsic differences manifest in the physicochemical and pharmacokinetic profiles of drugs derived from these scaffolds.
To illustrate this, a comparison of two marketed drugs, Lamotrigine (a 1,2,4-triazine derivative) and Altretamine (a 1,3,5-triazine derivative), is presented below.
| Property | Lamotrigine (1,2,4-Triazine) | Altretamine (1,3,5-Triazine) |
| Molecular Formula | C₉H₇Cl₂N₅ | C₉H₁₈N₆ |
| Molecular Weight | 256.09 g/mol | 210.28 g/mol |
| pKa | 5.7 | Not Reported |
| LogP | 1.4 | 2.7 |
| Water Solubility | 0.17 mg/mL at 25°C (very slightly soluble) | Insoluble |
| Bioavailability | ~98% | ~75-89% |
Biological Activities: A Broad Spectrum of Therapeutic Potential
Both 1,2,4-triazine and 1,3,5-triazine scaffolds have been successfully exploited to develop drugs for a wide range of diseases. Their distinct electronic and steric features allow for diverse interactions with biological targets.
1,2,4-Triazine Derivatives: This scaffold is a versatile building block for compounds with a wide array of biological activities, including anticancer, enzyme inhibition, and antimicrobial properties.[1] Derivatives of 1,2,4-triazine have shown significant potential as anticancer agents by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.[1] They have also been identified as potent inhibitors of various enzymes.[1] The biological spectrum of 1,2,4-triazine derivatives extends to antimicrobial, anti-inflammatory, and central nervous system activities.[1]
1,3,5-Triazine Derivatives: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] These derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines through the modulation of key signaling pathways.[2][3]
Below is a table summarizing the anticancer activity (IC50 values) of selected derivatives against various cancer cell lines.
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) |
| 1,2,4-Triazine | Novel sulfonamide derivative | DLD-1 (Colon) | Not specified, but showed promising potential[1] |
| 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[4][5][6]triazino[4,5-a]benzimidazol-1-one | Carcinoma cell lines | Preferential cytotoxicity[1] | |
| 1,3,5-Triazine | Compound 4f (mono(dimethylpyrazolyl)-s-triazine) | HCT-116 (Colorectal) | 0.50 ± 0.08[7] |
| Compound 5c (bis(dimethylpyrazolyl)-s-triazine) | MCF-7 (Breast) | 2.29 ± 0.92[7] | |
| Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine) | A549 (Lung) | 0.20 ± 0.05[8] | |
| Compound 6h | HeLa (Cervical) | Significant potency[6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of triazine-based drugs are a direct consequence of their interaction with specific biological pathways.
1,3,5-Triazine and the PI3K/AKT/mTOR Pathway: Several 1,3,5-triazine derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[6][7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,3,5-triazine derivatives.
1,2,4-Triazine and the FAK-MAPK Pathway: Emerging research suggests that 1,2,4-triazine derivatives can act as inhibitors of Focal Adhesion Kinase (FAK), a key component of the FAK-MAPK signaling pathway, which is involved in cell adhesion, migration, and proliferation.[9]
Synthetic Accessibility: A Comparative Overview
Both triazine isomers are accessible through various synthetic routes, often starting from simple, commercially available precursors.
Synthesis of 1,2,4-Triazines: A common method for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines involves the condensation of an α-dicarbonyl compound with an acid hydrazide in the presence of a source of ammonia.
Caption: A general synthetic route to 1,2,4-triazine derivatives.
Synthesis of 1,3,5-Triazines: The synthesis of symmetrically substituted 1,3,5-triazines is often achieved through the cyclotrimerization of nitriles. For unsymmetrical derivatives, a stepwise nucleophilic substitution on cyanuric chloride is a widely used and versatile method.
Caption: Stepwise synthesis of 1,3,5-triazine derivatives from cyanuric chloride.
Experimental Protocols
Determination of IC50 Values for Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drug in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines from Cyanuric Chloride
This protocol describes a general stepwise nucleophilic substitution on cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Nucleophiles (e.g., amines, alcohols, thiols)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., THF, acetone)
-
Crushed ice
-
Standard laboratory glassware and purification apparatus
Procedure:
-
First Substitution: Dissolve cyanuric chloride in the anhydrous solvent and cool the solution to 0-5°C. Add the first nucleophile (1 equivalent) and a base (1 equivalent) dropwise while maintaining the low temperature. Stir for several hours until the reaction is complete (monitored by TLC).
-
Second Substitution: To the reaction mixture, add the second nucleophile (1 equivalent) and base (1 equivalent) and allow the reaction to warm to room temperature. Stir for several hours to overnight.
-
Third Substitution: Add the third nucleophile (1 equivalent) and base (1 equivalent) and heat the reaction mixture to reflux for several hours until completion.
-
Work-up and Purification: After the reaction is complete, pour the mixture onto crushed ice to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Target Engagement of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. Due to the limited publicly available data on this specific compound, we present a proposed strategy based on the known activities of structurally related 1,3,5-triazine derivatives and established methodologies for target engagement validation. This guide will compare the utility of various experimental approaches and provide the necessary protocols and data presentation formats to rigorously assess the interaction of this compound with its putative biological targets.
Introduction to this compound and the Importance of Target Engagement
This compound belongs to the 1,3,5-triazine class of heterocyclic compounds, which are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these compounds are contingent upon their direct interaction with specific cellular targets. Validating this "target engagement" is a critical step in drug discovery and development, as it confirms the mechanism of action and provides a quantitative measure of a compound's potency and selectivity within a physiological context.[4][5]
Given the prevalence of kinase inhibition among 1,3,5-triazine derivatives, a plausible hypothesis is that this compound may also target one or more protein kinases.[6][7][8] Therefore, this guide will focus on methodologies to validate the engagement of putative kinase targets.
Comparative Analysis of Target Engagement Validation Methods
Several biophysical and cellular methods can be employed to validate target engagement. The choice of method depends on factors such as throughput, the need for cellular context, and the availability of specific reagents.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[4][5] | - Label-free- Performed in intact cells or tissues- Provides evidence of direct target binding in a physiological context[9][10] | - Requires a specific antibody for the target protein- Can be lower throughput for the classic Western blot-based method[5] |
| Kinase Inhibition Assay (Biochemical) | Measures the ability of the compound to inhibit the enzymatic activity of a purified kinase. | - High-throughput- Provides direct measure of enzymatic inhibition (e.g., IC50) | - Lacks cellular context (e.g., membrane permeability, off-target effects)- Requires purified, active enzyme |
| NanoBRET™ Target Engagement Assay | Measures target engagement in live cells based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe. | - Real-time measurement in live cells- High-throughput | - Requires genetic modification of cells to express the fusion protein- Indirect measurement of binding |
For the initial and most physiologically relevant validation of target engagement for this compound, the Cellular Thermal Shift Assay (CETSA) is highly recommended. It directly assesses the biophysical interaction between the compound and its target inside a cell.[4][9]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for a Putative Kinase Target
This protocol is adapted from established CETSA methodologies.[5]
Objective: To determine if this compound binds to and stabilizes a putative kinase target in intact cells.
Materials:
-
Cancer cell line expressing the putative kinase target (e.g., MCF-7, A549)[6][11]
-
This compound
-
Alternative kinase inhibitor with a known target (positive control)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against the putative kinase target
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Workflow:
Figure 1: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound, the positive control inhibitor, or DMSO (vehicle) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.
-
Data Presentation and Interpretation:
The results of the CETSA experiment can be presented as a "melting curve," where the amount of soluble target protein is plotted against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
| Treatment | Temperature (°C) | Soluble Target Protein (Relative Units) |
| Vehicle (DMSO) | 40 | 1.00 |
| Vehicle (DMSO) | 50 | 0.85 |
| Vehicle (DMSO) | 55 | 0.50 |
| Vehicle (DMSO) | 60 | 0.20 |
| Vehicle (DMSO) | 65 | 0.05 |
| This compound | 40 | 1.00 |
| This compound | 50 | 0.95 |
| This compound | 55 | 0.80 |
| This compound | 60 | 0.65 |
| This compound | 65 | 0.30 |
| Positive Control | 40 | 1.00 |
| Positive Control | 50 | 0.98 |
| Positive Control | 55 | 0.88 |
| Positive Control | 60 | 0.75 |
| Positive Control | 65 | 0.40 |
Signaling Pathway Context
To understand the functional consequences of target engagement, it is crucial to consider the signaling pathway in which the putative target operates. For instance, if the target is a kinase in the PI3K/AKT/mTOR pathway, target engagement should lead to modulation of downstream signaling events.
Figure 2: Hypothetical engagement of the PI3K/AKT/mTOR pathway.
Comparison with Alternative Compounds
The selection of appropriate alternative compounds is critical for a robust comparison. Based on the literature, several 1,3,5-triazine derivatives have been evaluated for their anticancer and enzyme-inhibiting properties.
| Compound | Reported Target(s) | Key Findings | Reference |
| Gedatolisib | PI3K, mTOR | Dual inhibitor that has undergone clinical trials.[2] | [2] |
| Enasidenib | Isocitrate Dehydrogenase 2 (IDH2) | Approved for the treatment of acute myeloid leukemia.[2] | [2] |
| Compound 4f (pyrazolyl-s-triazine derivative) | EGFR, PI3K, AKT, mTOR | Potent inhibition of HCT-116 cancer cells.[7] | [7] |
| Sulfonamide-triazine hybrids | PI3Kα | Moderate inhibitory activity against PI3Kα.[6] | [6] |
By comparing the target engagement profile of this compound with these well-characterized compounds, researchers can gain insights into its relative potency, selectivity, and potential for further development.
Conclusion
Validating the target engagement of this compound is a pivotal step in elucidating its mechanism of action and therapeutic potential. This guide proposes a systematic approach, centered on the physiologically relevant Cellular Thermal Shift Assay, to robustly assess its interaction with putative cellular targets. By employing the detailed protocols and comparative frameworks outlined herein, researchers can generate the critical data needed to advance the understanding and development of this and other novel 1,3,5-triazine-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 2,4-Diamino-1,3,5-Triazines: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to advancing potent and selective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the N-phenyl-1,3,5-triazine-2,4-diamine scaffold, with a focus on publicly available data for representative molecules. While specific experimental data for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this guide leverages data from structurally similar compounds to provide insights into the potential selectivity and off-target effects of this chemical class.
The 1,3,5-triazine core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer and kinase inhibitory properties.[1][2] The 2,4-diamino-1,3,5-triazine substitution pattern, in particular, is a common feature in molecules designed to target ATP-binding sites in kinases. However, this can also lead to cross-reactivity with other kinases and ATP-dependent enzymes.
Comparative Analysis of Representative Compounds
To illustrate the selectivity profile of the 2,4-diamino-1,3,5-triazine scaffold, this guide presents data on several published compounds, highlighting their inhibitory activities against a panel of kinases. This comparative approach allows for an objective assessment of how substitutions on the triazine ring and the N-phenyl group can influence potency and selectivity.
Table 1: Kinase Inhibitory Activity of Representative 2,4-Diamino-1,3,5-Triazine Derivatives
| Compound ID | Structure | Target Kinase | IC50 (µM) | Reference |
| Compound 5b | 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine | PIM1 | 1.18 (µg/mL) | [3] |
| Compound 6h | (Structure not fully specified in abstract) | PI3Kα | Significant Activity | [2] |
| PI3Kβ | Significant Activity | [2] | ||
| PI3Kγ | Significant Activity | [2] | ||
| PI3Kδ | Significant Activity | [2] | ||
| mTOR | Significant Activity | [2] | ||
| Compound 19 | 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3M Cell Line (GI50) | 0.033 | [4] |
Note: Direct IC50 values for this compound are not available in the provided search results. The table presents data for structurally related compounds to infer potential activity and selectivity profiles.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the cross-reactivity profiling of kinase inhibitors, based on protocols described in the referenced literature.
Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation of in vitro kinase assays used to determine the potency of an inhibitor.
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a 2,4-diamino-1,3,5-triazine derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
-
-
Procedure: a. A solution of the test compound is prepared in DMSO and serially diluted to various concentrations. b. The kinase, peptide substrate, and assay buffer are added to the wells of a 384-well plate. c. The test compound dilutions are added to the respective wells. A control with DMSO alone is included. d. The reaction is initiated by adding a solution of ATP. e. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). f. The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent. g. The luminescence or fluorescence is measured using a plate reader. h. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3]
Cell-Based Antiproliferative Assay
This protocol outlines a common method to assess the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
-
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The test compound is serially diluted and added to the wells. c. The plates are incubated for a specified period (e.g., 72 hours). d. A cell viability reagent is added to each well. e. After a further incubation period, the absorbance or luminescence is measured using a plate reader. f. The GI50 (concentration for 50% growth inhibition) is determined by comparing the signal from treated cells to untreated control cells.[1][4]
Visualizing Cellular Pathways and Workflows
To better understand the context of cross-reactivity profiling, the following diagrams illustrate a key signaling pathway often targeted by 2,4-diamino-1,3,5-triazine derivatives and a typical experimental workflow.
Caption: PI3K/mTOR Signaling Pathway with potential inhibition by 1,3,5-triazine derivatives.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The N-phenyl-1,3,5-triazine-2,4-diamine scaffold represents a promising starting point for the design of potent kinase inhibitors. The available data on related compounds suggest that substitutions on both the triazine and phenyl rings can significantly modulate potency and selectivity. While a comprehensive cross-reactivity profile for this compound is not yet publicly available, the information presented in this guide provides a valuable framework for researchers to anticipate potential on- and off-target activities and to design focused experimental plans for its characterization. Future studies involving broad kinase panel screening and cellular assays will be crucial to fully elucidate the selectivity profile of this specific compound and its potential as a therapeutic agent.
References
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated triazine inhibitors, a class of compounds with broad therapeutic potential. By leveraging experimental data from published research, we aim to elucidate the impact of fluorination on the biological activity of triazine-based inhibitors, offering valuable insights for the design of next-generation therapeutics.
Data Presentation: Efficacy Comparison
The following table summarizes the inhibitory activities of representative fluorinated and non-fluorinated triazine derivatives against various biological targets. The data clearly demonstrates that the introduction of fluorine atoms often leads to a significant enhancement in potency.
| Compound Type | Target | Compound | IC50 / Ki | Fold Improvement (vs. Non-Fluorinated) | Reference |
| Non-Fluorinated | EGFR (wild-type) | Compound 9 (analogue) | > 100 µM | - | [1] |
| Fluorinated | EGFR (wild-type) | Compound 8 (analogue) | 25.9 µM | > 3.8 | [1] |
| Non-Fluorinated | EGFR (mutant T790M/L858R) | Compound 9 (analogue) | 30.7 µM | - | [1] |
| Fluorinated | EGFR (mutant T790M/L858R) | Compound 8 (analogue) | 6.5 µM | 4.7 | [1] |
| Non-Fluorinated | Mycobacterium tuberculosis β-carbonic anhydrases | Sulfonamide derivatives | Submicromolar to micromolar | - | [2] |
| Fluorinated | Mycobacterium tuberculosis β-carbonic anhydrases | Fluorinated sulfonamide derivatives | Nanomolar to submicromolar | Significant | [2] |
| Non-Fluorinated | HDAC1 | Unfluorinated hydroxamic acids | - | - | [3] |
| Fluorinated | HDAC1 | Fluorinated hydroxamic acids | - | 2 to 9 times more active | [3] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Example: EGFR-TK)
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
-
Reagents and Materials:
-
Recombinant human EGFR-TK enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer. b. Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control. c. Add 20 µL of a solution containing the substrate and EGFR-TK enzyme in kinase buffer to each well. d. Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding. e. Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for the enzyme. f. Incubate the reaction mixture at 30°C for 60 minutes. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. h. Measure luminescence using a plate reader.
-
Data Analysis: a. The percentage of inhibition is calculated using the formula: % Inhibition = 100 × (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_control - Luminescence_background)). b. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1][4]
Cell Viability Assay (Example: MTT Assay)
This protocol describes the determination of the cytotoxic effects of the inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL). Include wells with DMSO as a vehicle control. c. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. d. After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. e. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[6]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often targeted by triazine-based anticancer agents.[7]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of novel triazine inhibitors.
Caption: General workflow for the discovery and development of triazine inhibitors.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 4. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and Alternatives in Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough evaluation of their safety profile, with a critical focus on their effects on non-cancerous, normal cells. This guide provides a comparative analysis of the cytotoxicity of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and other 1,3,5-triazine derivatives in various normal human cell lines. The data presented is compiled from multiple studies to offer a broader perspective on the potential off-target effects of this class of compounds.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various 1,3,5-triazine derivatives against different normal human cell lines. The half-maximal inhibitory concentration (IC50) and the percent of growth inhibition are key metrics used to quantify cytotoxicity. A higher IC50 value indicates lower cytotoxicity.
| Compound ID | Normal Cell Line | Assay | IC50 (µM) | % Growth Inhibition | Reference |
| N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine (53) | MCF-10A (normal breast) | MTT | >10 | <20% at 10 µM | [1] |
| 1,3-bis(2-ethoxyphenyl)triazene C | HUVEC (normal umbilical vein endothelial) | LDH | 12.61 | Not Reported | [2][3] |
| 4-chlorophenyl and morpholine substituted triazine analogue | BAEC (bovine aortic endothelial cells) | Not Specified | Significantly lower toxicity than paclitaxel and doxorubicin | Not Reported | [4][5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][6]triazine sulfonamides (MM134, MM136, MM137, and MM139) | WI-38 (normal human lung fibroblasts) | Not Specified | No cytotoxic effect observed | Not Reported | [7] |
| 2-(morpholin-4'-yl)-4,6-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine | Human fibroblasts and PBMC | MTT | Therapeutic range of 0.6 - 2.0 µM | Less effect than on breast cancer cells | [8] |
Key Observations:
-
N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, a compound structurally related to the topic compound, exhibited low cytotoxicity against the normal breast cell line MCF-10A, with less than 20% growth inhibition at a concentration of 10 µM.[1]
-
Several other triazine derivatives have shown a degree of selectivity, with higher IC50 values in normal cell lines compared to cancer cell lines, suggesting a potential therapeutic window.[2][3][4][5]
-
Specifically, a 4-chlorophenyl and morpholine substituted triazine analog demonstrated significantly lower toxicity in normal bovine aortic endothelial cells compared to standard chemotherapeutic drugs.[4][5]
-
A series of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][6]triazine sulfonamides showed no cytotoxic effects on normal human lung fibroblasts.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following are summaries of commonly employed assays for assessing the in vitro cytotoxicity of triazine compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[6]
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[2]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.
Visualized Experimental Workflow and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity assessment.
While specific signaling pathways for this compound in normal cells are not extensively detailed in the provided search results, some studies on related triazine derivatives in cancer cells suggest mechanisms that could be relevant to investigate in normal cells for off-target effects. For instance, some triazine compounds have been shown to induce apoptosis.[9]
Caption: A simplified potential pathway for triazine-induced apoptosis.
References
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Design, synthesis, and biological evaluation of new 6, N 2 -diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negat ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04970K [pubs.rsc.org]
comparative analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine with known PI3K inhibitors.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel, potent 1,3,5-triazine-based PI3K inhibitor, hereafter referred to as Triazine Compound 13, and a selection of well-characterized PI3K inhibitors with diverse selectivity profiles. The data presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific research needs.
While specific experimental data for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this guide utilizes data from a closely related and highly potent 1,3,5-triazine derivative, Compound 13, which has demonstrated significant PI3Kα-selective inhibitory activity.[1] This compound serves as a representative of the potential of this chemical scaffold in targeting the PI3K pathway.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the biochemical potency and cellular activity of Triazine Compound 13 alongside established PI3K inhibitors, including pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.
Table 1: Biochemical Potency (IC50, nM) Against Class I PI3K Isoforms and mTOR
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Selectivity Profile |
| Triazine Compound 13 | 1.2[1] | >100 | >100 | >100* | N/A | PI3Kα Selective[1] |
| ZSTK474 | <100[2] | <100[2] | <100[2] | <100[2] | No Inhibition at 10µM[2] | Pan-Class I PI3K |
| Alpelisib (BYL719) | ~5[3] | ~1200[3] | ~250[3] | ~290[3] | N/A | PI3Kα Selective |
| Idelalisib (CAL-101) | 820[2] | 565[2] | 89[2] | 2.5[2] | N/A | PI3Kδ Selective |
| Copanlisib (BAY 80-6946) | 0.5[1][4] | 3.7[1][4] | 6.4[1][4] | 0.7[1][4] | 45[5] | Pan-Class I PI3K (α/δ potent) |
| Gedatolisib (PF-05212384) | 0.4[6] | N/A | 5.4[6] | N/A | 1.6[6] | Dual PI3K/mTOR |
| LY294002 | 500[7] | 970[7] | N/A | 570[7] | 2500[] | Broad Spectrum PI3K |
| Pictilisib (GDC-0941) | 3[4][9] | 33[4][9] | 75[4][9] | 3[4][9] | 580[10] | Pan-Class I PI3K |
*Note: While the exact high IC50 values for Triazine Compound 13 against β, γ, and δ isoforms are not specified, the source describes it as having "exciting enzyme selectivity" for PI3Kα over other Class I isoforms.[1] N/A: Data not available.
Table 2: Cellular Activity (IC50, µM) in Cancer Cell Lines
| Inhibitor | HCT-116 (Colon) | U87-MG (Glioblastoma) | MCF-7 (Breast) | PC-3 (Prostate) |
| Triazine Compound 13 | 0.83[1] | 1.25[1] | N/A | N/A |
| ZSTK474 | N/A | N/A | Induces G1 arrest[2] | N/A |
| Alpelisib (BYL719) | N/A | N/A | ~1.0 (BT474, HER2+) | N/A |
| Idelalisib (CAL-101) | N/A | N/A | N/A | N/A |
| Copanlisib (BAY 80-6946) | N/A | N/A | 19 nM (mean in PIK3CA-mutant lines)[4] | N/A |
| Gedatolisib (PF-05212384) | N/A | N/A | Potent anti-proliferative effects | N/A |
| LY294002 | N/A | N/A | N/A | N/A |
| Pictilisib (GDC-0941) | 1.081[9] | 0.95[9] | N/A | 0.28[9] |
N/A: Data not available for the specified cell line in the searched literature.
PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of action for different classes of inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of PI3K inhibitors. Specific details may vary between laboratories and studies.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
-
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Substrate (e.g., PIP2)
-
ATP
-
Test compounds (e.g., Triazine Compound 13, known inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., 384-well)
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Add the diluted compounds to the assay plate.
-
Add the PI3K enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent and then Kinase Detection Reagent.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation/Viability Assay (e.g., MTT or SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the IC50 of a compound on the growth of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, U87-MG)
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent
-
Solubilization solution (for MTT) or acetic acid (for SRB)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
For SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and then wash with acetic acid. Finally, solubilize the bound dye.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect the phosphorylation status of key downstream proteins in the PI3K signaling pathway.
-
Objective: To assess the effect of a compound on the phosphorylation of Akt, a key downstream effector of PI3K.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Growth factors (e.g., IGF-1) for pathway stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the PI3K pathway with a growth factor for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation, normalizing to total Akt and a loading control (e.g., GAPDH).
-
Caption: General experimental workflow for inhibitor characterization.
References
- 1. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZSTK474, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of EGFR, mTOR and PI3K inhibitors in an isogenic breast cell line model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 9. Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Performance of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in Biological Assays
This guide provides a comparative analysis of the biological activities of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and its analogs, with a focus on their reproducibility in common biological assays. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
While direct and extensive reproducible biological assay data for this compound is limited in publicly available literature, this guide utilizes data from a closely related analog, N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine , to provide a substantive comparison. This analog shares the core this compound structure, with the addition of a 3-methylphenyl group at the 6-position of the triazine ring.[1] The biological activity of this class of compounds is often influenced by substitutions on the triazine ring, and therefore, the data presented for the analog provides valuable insight into the potential performance of the parent compound.
Anticancer Activity
Derivatives of 1,3,5-triazine are widely investigated for their potential as anticancer agents.[2][3][4][5][6][7] The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[2][8][9][10][11]
Comparative Data
The following table summarizes the in vitro anticancer activity of N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine and other representative 1,3,5-triazine derivatives against various cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.
| Compound/Derivative | Cancer Cell Line | Assay Type | GI50/IC50 (µM) | Reference Compound | Reference GI50/IC50 (µM) |
| N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine [1] | MDA-MB-231 (Breast) | MTT Assay | 0.06 - 15.24 | - | - |
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19)[4] | MALME-3M (Melanoma) | Not Specified | 0.033 | - | - |
| Imamine-1,3,5-triazine derivative 4f[6] | MDA-MB-231 (Breast) | MTT Assay | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative 4k[6] | MDA-MB-231 (Breast) | MTT Assay | 8.18 | Imatinib | 35.50 |
| 4,6-diamino-1,3,5-triazine-2-carbohydrazide 6a-c[7] | Various | MTS Assay | 3.3 - 22 | TZ9 | Higher |
Antiviral Activity
Certain 1,3,5-triazine derivatives have also demonstrated potential as antiviral agents, particularly against Herpes Simplex Virus Type 1 (HSV-1).
Comparative Data
The following table presents the anti-HSV-1 activity of select 1,3,5-triazine derivatives.
| Compound/Derivative | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| C3-symmetrical trialkoxy-TAZ derivative 4bbb | HSV-1 | Not Specified | - | - | 256.6 |
| CS-symmetrical tri-aliphatic alkylamino-substituted compound 6s | HSV-1 | Not Specified | 5.4 | >200 | >37 |
Experimental Protocols
To ensure the reproducibility of the biological assays, detailed experimental protocols are crucial. Below are standardized protocols for the MTT assay for anticancer activity and a plaque reduction assay for antiviral activity.
MTT Assay for Anticancer Activity
This protocol is a widely used colorimetric assay to assess cell viability.[3][12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value is determined by plotting the percentage of viability against the compound concentration.
Plaque Reduction Assay for Anti-HSV-1 Activity
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[15][16][17][18]
Materials:
-
24-well plates
-
Vero cells (or another susceptible cell line)
-
Complete culture medium
-
Herpes Simplex Virus Type 1 (HSV-1) stock
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Staining and Counting: After incubation, fix the cells (e.g., with methanol) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][8][9][10][11] Many 1,3,5-triazine derivatives exert their anticancer effects by targeting components of this pathway.
Caption: The PI3K/mTOR signaling pathway, a key target for anticancer therapies.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of a compound.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Experimental Workflow: Plaque Reduction Assay
This diagram outlines the procedure for a plaque reduction assay to evaluate antiviral activity.
References
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 17. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an HSV-1 neutralization test with a glycoprotein D specific antibody for measurement of neutralizing antibody titer in human sera - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. The following procedures are based on general guidelines for triazine-based and fluorinated compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.
Table 1: Essential Safety and Handling Information
| Precaution Category | Specific Guidance |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If there is a risk of dust generation, respiratory protection may be required.[1] |
| Ventilation | Always handle the compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or vapors.[1] |
| Emergency Procedures | In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention for any exposure. |
| Storage of Waste | Store waste in a clearly labeled, sealed, and compatible container. Keep in a cool, dry, and well-ventilated area away from incompatible materials. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound.
Experimental Protocol: Waste Segregation and Collection
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemical waste. This will determine the appropriate disposal route.
-
Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Containerize the Waste:
-
For solid waste, carefully transfer the material into a designated, leak-proof, and clearly labeled waste container. Avoid generating dust.
-
For solutions, use a compatible, sealed container. Do not overfill.
-
-
Label the Waste Container: The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 500-48-1 (if confirmed for your specific material)
-
Hazard identification (e.g., "Toxic," "Harmful to aquatic life")
-
The date of accumulation.
-
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup. Provide them with a complete and accurate description of the waste.
III. Disposal Methodologies
Due to the presence of fluorine and the triazine ring, this compound requires specialized disposal methods to ensure complete destruction and prevent the release of harmful substances into the environment.
-
High-Temperature Incineration: This is the preferred method for the disposal of fluorinated organic compounds. The high temperatures are necessary to break the strong carbon-fluorine bonds and prevent the formation of persistent and toxic byproducts. The incineration facility must be equipped with appropriate scrubbers and filters to neutralize acidic gases (such as hydrogen fluoride) and other hazardous combustion products.
-
Licensed Hazardous Waste Facility: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal facility. These facilities have the necessary permits and technologies to handle and treat such chemical waste in an environmentally sound manner.
Important Note: Do not dispose of this compound down the drain or in regular landfill. Triazine compounds can be persistent in the environment and harmful to aquatic life.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly address specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is recommended. This information is based on guidelines for structurally analogous triazine compounds.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side-Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other impervious gloves should be used.[2] Always inspect gloves for tears or holes before each use.[1][3] |
| Body Protection | Protective Clothing | A lab coat and long-sleeved clothing are mandatory.[1] For larger quantities, an apron may be required.[1][2] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dusts are generated.[1] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[4] If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove all contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse the mouth with water, but only if the person is conscious.[4] Do NOT induce vomiting. Seek immediate medical attention. |
Experimental Protocols
Safe Handling Protocol
Adherence to proper handling procedures is crucial for maintaining chemical integrity and ensuring a safe laboratory environment.
-
Preparation:
-
Handling:
-
Avoid all personal contact with the substance, including inhalation of any dust.[2]
-
When handling, prevent the formation of dust and aerosols by using appropriate containment and ventilation.[4]
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.
-
Do not eat, drink, or smoke in work areas.
-
-
Cleanup:
Disposal Plan
Proper disposal of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection:
-
Collect waste material in appropriate, labeled containers for disposal.
-
Contaminated packaging should be handled in the same manner as the substance itself.
-
-
Environmental Precautions:
-
Avoid release to the environment and keep the chemical away from drains, as well as surface and ground water.
-
-
Disposal Method:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator.
-
Visualizations
Caption: A workflow diagram outlining the key steps for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
